Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-6-4-14(5-7-15)8-11(9-14)10-16/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDRRHIDBADVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725597 | |
| Record name | tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346556-73-7 | |
| Record name | tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in medicinal chemistry. The document details its chemical and physical properties, provides a plausible synthetic pathway, and explores its application in the development of novel therapeutics, particularly as a G protein-coupled receptor 119 (GPR119) agonist for the potential treatment of type 2 diabetes. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound (CAS Number: 1346556-73-7) is a heterocyclic compound featuring a spirocyclic azaspiro[3.5]nonane core.[1][2][3][4] The presence of the Boc-protected amine and the reactive aldehyde functionality makes it a versatile intermediate for the synthesis of more complex molecules. Spirocyclic scaffolds, such as the one present in this molecule, are of significant interest in drug discovery due to their inherent three-dimensional character, which can lead to improved pharmacological properties including enhanced potency and selectivity.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1346556-73-7 | [1][2][4] |
| Molecular Formula | C14H23NO3 | [1][2] |
| Molecular Weight | 253.34 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | ≥95% (commercially available) | [4] |
| Grade | Pharma Grade | [2] |
Synthesis
Proposed Synthesis of Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
The synthesis of the alcohol precursor could potentially be achieved through a multi-step sequence starting from commercially available materials. While a specific protocol for this exact molecule is elusive, the synthesis of similar azaspiro[3.5]nonane cores has been reported, often involving cyclization reactions. For instance, the synthesis of a 7-azaspiro[3.5]nonan-1-one core has been described via solid-phase synthesis.[6]
Experimental Protocol: Oxidation of Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate to the Aldehyde
Once the alcohol precursor is obtained, it can be oxidized to the desired aldehyde, this compound, using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Materials:
-
Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Sodium thiosulfate (Na2S2O3), saturated solution (for DMP workup)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure (using Dess-Martin Periodinane):
-
Dissolve tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.1 - 1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.
-
Stir the mixture vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Applications in Drug Discovery
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in the design of novel agonists for the G protein-coupled receptor 119 (GPR119).[7] GPR119 is primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[5][7] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[5][7] This dual mechanism of action makes GPR119 an attractive therapeutic target for the treatment of type 2 diabetes mellitus.[7]
Derivatives of 7-azaspiro[3.5]nonane have been synthesized and optimized to yield potent and selective GPR119 agonists with favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models.[7] The rigid spirocyclic core of the 7-azaspiro[3.5]nonane helps to position the interacting moieties in the optimal orientation for binding to the GPR119 receptor, leading to enhanced potency and efficacy.[7]
GPR119 Signaling Pathway
The activation of GPR119 by an agonist, such as a derivative of this compound, initiates a signaling cascade that ultimately leads to enhanced insulin secretion. The receptor is coupled to the Gαs protein, and its activation leads to an increase in the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes insulin release.
Caption: GPR119 Signaling Pathway for Insulin Secretion.
Experimental Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes a typical in vivo experiment to evaluate the efficacy of a 7-azaspiro[3.5]nonane-based GPR119 agonist in a diabetic rat model.
Animals:
-
Male Sprague-Dawley rats with diet-induced type 2 diabetes.
Procedure:
-
Induce type 2 diabetes in rats through a high-fat diet and a low dose of streptozotocin.
-
Fast the diabetic rats overnight before the experiment.
-
Administer the test compound (e.g., a derivative of this compound) or a vehicle control orally at a predetermined dose.
-
After 30-60 minutes, administer a glucose solution (e.g., 2 g/kg) orally.
-
Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) following the glucose challenge.
-
Measure blood glucose levels using a glucometer.
-
Analyze the data to determine the effect of the test compound on glucose tolerance.
Caption: Workflow for an Oral Glucose Tolerance Test.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its utility as a scaffold for GPR119 agonists highlights the importance of spirocyclic systems in modern drug discovery. This technical guide provides essential information for researchers working with this compound, from its fundamental properties to its potential role in the development of novel treatments for type 2 diabetes. Further research into the synthesis and applications of this and related azaspiro[3.5]nonane derivatives is warranted to fully explore their therapeutic potential.
References
- 1. tert-Butyl 2-formyl-7-azaspiro(3.5)nonane-7-carboxylate | C14H23NO3 | CID 57415916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.1346556-73-7 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 3. 1346556-73-7|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:1346556-73-7 - Abovchem [abovchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Molecular Weight of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate: A Technical Guide
For Immediate Release
Shanghai, China – December 26, 2025 – This technical guide provides a detailed analysis of the molecular weight of tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive breakdown of its molecular composition and the experimental and computational methodologies used to determine its precise mass.
Executive Summary
This compound is a complex organic molecule with the chemical formula C14H23NO3.[1][2] Its molecular weight is a fundamental physical property, crucial for reaction stoichiometry, analytical characterization, and drug design. This guide will elaborate on the calculation of its molecular weight based on the atomic masses of its constituent elements and provide a visual representation of its chemical structure.
Molecular Formula and Composition
The molecular formula of this compound has been unequivocally determined to be C14H23NO3.[1][2] This formula indicates that each molecule is composed of:
-
14 Carbon (C) atoms
-
23 Hydrogen (H) atoms
-
1 Nitrogen (N) atom
-
3 Oxygen (O) atoms
Determination of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights of the elements are established by the International Union of Pure and Applied Chemistry (IUPAC). For the calculation of the molecular weight of this compound, the following standard atomic weights are utilized:
The molecular weight is calculated as follows:
(Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of N atoms × Atomic weight of N) + (Number of O atoms × Atomic weight of O)
(14 × 12.011) + (23 × 1.008) + (1 × 14.007) + (3 × 15.999) = 253.338 g/mol
This calculated value is consistent with the molecular weight of 253.34 g/mol provided by chemical suppliers and databases.[2][21]
Data Presentation
The following table summarizes the atomic composition and the calculation of the molecular weight of this compound.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 14 | 12.011[3][4][5] | 168.154 |
| Hydrogen | H | 23 | 1.008[6][7][8][9][10] | 23.184 |
| Nitrogen | N | 1 | 14.007[11][12][13][14][15] | 14.007 |
| Oxygen | O | 3 | 15.999[16][17][18][19][20] | 47.997 |
| Total | 253.342 |
Note: The slight difference from the commonly cited 253.34 g/mol is due to rounding of atomic weights.
Molecular Structure Visualization
To provide a clear representation of the molecular architecture, the following diagram illustrates the connectivity of atoms in this compound.
Caption: Molecular structure of the target compound.
Experimental Protocols
The determination of the molecular formula and weight of novel compounds like this compound typically involves a combination of the following well-established analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary technique for accurately determining the molecular weight of a compound. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), HRMS can provide a highly precise mass measurement, often to four or five decimal places. This precision allows for the confident determination of the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, integration of signals, and coupling patterns provide detailed information about the connectivity of atoms, confirming the presence of the tert-butyl, formyl, and azaspiro[3.5]nonane groups.
-
Elemental Analysis: This combustion analysis technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental percentages are then compared with the theoretical values calculated from the proposed molecular formula to confirm its accuracy.
The logical workflow for the characterization of such a compound is depicted below.
Caption: Experimental workflow for compound characterization.
Conclusion
The molecular weight of this compound has been rigorously established as approximately 253.34 g/mol . This value is derived from its molecular formula, C14H23NO3, and the standard atomic weights of its constituent elements. The structural confirmation and precise mass determination rely on a suite of standard analytical techniques, ensuring the identity and purity of this important synthetic intermediate. This guide provides the foundational data and methodologies essential for the effective utilization of this compound in research and development.
References
- 1. This compound, CasNo.1346556-73-7 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 2. tert-Butyl 2-formyl-7-azaspiro(3.5)nonane-7-carboxylate | C14H23NO3 | CID 57415916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. quora.com [quora.com]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. Hydrogen - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 16. fiveable.me [fiveable.me]
- 17. princeton.edu [princeton.edu]
- 18. Oxygen - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 21. This compound - CAS:1346556-73-7 - Abovchem [abovchem.com]
An In-Depth Technical Guide to Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The unique three-dimensional architecture of the azaspiro[3.5]nonane scaffold has positioned it as a valuable component in the design of novel therapeutics. This document details the chemical structure, physicochemical properties, and synthesis of this compound. A significant focus is placed on its application as a key intermediate in the development of potent G protein-coupled receptor 119 (GPR119) agonists, which are promising therapeutic agents for the treatment of type 2 diabetes and related metabolic disorders. Detailed experimental protocols and characterization data are provided to facilitate its use in research and drug development.
Chemical Structure and Identifiers
This compound is a spirocyclic compound featuring a cyclobutane ring fused to a piperidine ring at the nitrogen atom. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, and a formyl (aldehyde) group is attached to the 2-position of the cyclobutane ring.
Chemical Structure:
Figure 1: 2D structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1346556-73-7[2] |
| Molecular Formula | C14H23NO3[2] |
| Molecular Weight | 253.34 g/mol [1] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C=O[1] |
| InChI | InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-6-4-14(5-7-15)8-11(9-14)10-16/h10-11H,4-9H2,1-3H3[1] |
Physicochemical and Safety Data
| Property | Value | Source |
| Appearance | White powder | [2] |
| Purity | ≥95% | Commercial Suppliers |
| XLogP3 | 1.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Storage | Store in a cool, dry place. | General Recommendation |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[1]
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in peer-reviewed literature. However, the synthesis of structurally related 7-azaspiro[3.5]nonane derivatives has been described, particularly in the context of GPR119 agonist development. The general strategy involves the construction of the azaspiro[3.5]nonane core, followed by functional group manipulations to introduce the formyl group.
A plausible synthetic route can be inferred from the synthesis of related compounds, likely starting from a suitable piperidine derivative and a cyclobutane precursor. The formyl group can be introduced through oxidation of a corresponding primary alcohol.
General Synthetic Workflow:
References
Technical Guide: Physical and Chemical Properties of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
Document ID: TG-TBFAN-20251226 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physical and chemical properties of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate (CAS No: 1346556-73-7). This spirocyclic aldehyde is a valuable building block in medicinal chemistry, particularly as a component in the synthesis of complex molecules for drug discovery. This document includes a compilation of its known properties, a representative experimental protocol for its characterization, and workflows relevant to its application in modern drug development paradigms such as Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Physical Properties
This compound is a bifunctional organic molecule containing a reactive aldehyde group and a Boc-protected secondary amine integrated into a spirocyclic scaffold.
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 1346556-73-7 | [1][2] |
| Molecular Formula | C₁₄H₂₃NO₃ | [1][2] |
| Molecular Weight | 253.34 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | Typically ≥95% | Commercial Suppliers |
| IUPAC Name | This compound | [1] |
| Synonyms | 7-Boc-7-azaspiro[3.5]nonane-2-carbaldehyde | [1] |
| Topological Polar Surface Area | 46.6 Ų | [1] (Computed) |
| XLogP3 | 1.7 | [1] (Computed) |
| Solubility | Soluble in Chloroform and Methanol (Slightly) | [3] (For a related compound) |
| Storage Conditions | Store at 2-8°C, sealed and dry | [4] (For a related compound) |
Experimental Protocols
Detailed experimental procedures for the synthesis and direct characterization of this compound are not extensively published. However, the following protocols represent a generalized workflow for the characterization of such a chemical intermediate, based on standard laboratory techniques.
General Workflow for Quality Control and Characterization
The identity and purity of a chemical intermediate like this compound are typically confirmed using a suite of analytical techniques.
References
- 1. tert-Butyl 2-formyl-7-azaspiro(3.5)nonane-7-carboxylate | C14H23NO3 | CID 57415916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, CasNo.1346556-73-7 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 3. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate CAS#: 203661-69-2 [m.chemicalbook.com]
- 4. tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate [myskinrecipes.com]
Commercial Availability and Synthetic Strategies for 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold is a key building block in modern medicinal chemistry, prized for its conformational rigidity and three-dimensional topology. This spirocyclic motif serves as a valuable bioisostere for piperidine and other cyclic amines, offering improved physicochemical and pharmacokinetic properties in drug candidates. This technical guide provides a comprehensive overview of the commercial availability of 7-azaspiro[3.5]nonane derivatives, detailed experimental protocols for their synthesis and characterization, and an exploration of their application in drug discovery, with a focus on GPR119 agonism.
Commercial Availability of 7-Azaspiro[3.5]nonane Building Blocks
A variety of 7-azaspiro[3.5]nonane derivatives are commercially available from several suppliers, providing researchers with a range of starting materials for their synthetic campaigns. The following table summarizes the availability of key derivatives, including their CAS numbers, typical purities, and pricing information where publicly available. Please note that pricing is subject to change and may require a direct quote from the supplier.
| Compound Name | CAS Number | Typical Purity | Supplier(s) | Price (USD) |
| 7-Azaspiro[3.5]nonane | 766-34-7 | ≥97% | Biosynth, Synthonix | 0.5g: $377.60, 5g: $1,534.00 (Biosynth) |
| 7-Azaspiro[3.5]nonane hydrochloride | 1392211-51-6 | ≥97% | BLDpharm, Echemi, ChemUniverse | Request a Quote |
| tert-Butyl 7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 | ≥97% | MedChemExpress, Sigma-Aldrich | Request a Quote |
| 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid | 873924-12-0 | ≥97% | BLDpharm, Biosynth | Request a Quote |
| tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 | 98% | Sigma-Aldrich (Ambeed) | 250mg: $11.50, 1g: $19.55, 5g: $60.95 |
| 7-Azaspiro[3.5]nonan-2-one hydrochloride | 1392211-51-6 | ≥97% | BLDpharm, Echemi | Request a Quote |
| tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate | 1363381-22-9 | 97% | JR MediChem LLC | 1g: $980, 5g: $4,480, 10g: $7,980 |
| tert-Butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate | 1346556-73-7 | ≥97% | - | 1g: $354.57 |
| 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride | 1523618-02-1 | 95% | Azaricta Research | Request a Quote |
| benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | 1227456-92-9 | - | Pharmalego | Request a Quote |
Application in Drug Discovery: GPR119 Agonism
7-Azaspiro[3.5]nonane derivatives have emerged as potent and selective agonists of G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[1] Activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively. This dual mechanism of action offers a powerful approach to improving glucose homeostasis.
The signaling pathway initiated by GPR119 activation is primarily mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin and GLP-1 containing vesicles.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of key 7-azaspiro[3.5]nonane derivatives.
Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
The following is a representative protocol for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one library, a versatile intermediate for further functionalization.[2]
Protocol 1: Immobilization of the Piperidine Building Block
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a fritted syringe.
-
Drain the DCM and add a solution of Fmoc-4-amino-1-Boc-piperidine (1.5 eq) and N,N-diisopropylethylamine (DIEA, 4.0 eq) in anhydrous DCM (10 mL).
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF, 3 x 10 mL), and methanol (MeOH, 3 x 10 mL).
-
Cap any unreacted sites by treating the resin with a solution of DCM/MeOH/DIEA (17:2:1, 10 mL) for 30 minutes.
-
Wash the resin as in step 4 and dry under high vacuum.
Protocol 2: Fmoc-Deprotection and Acylation
-
Swell the resin from Protocol 1 in DMF (10 mL) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (v/v, 10 mL) for 5 minutes, drain, and repeat for 20 minutes to ensure complete Fmoc removal.
-
Wash the resin with DMF (5 x 10 mL).
-
In a separate flask, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in anhydrous DMF (5 mL) for 10 minutes.
-
Add the activated acid solution to the resin and agitate for 6 hours at room temperature.
-
Drain and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
Protocol 3: Spirocyclization and Decarboxylation
-
Swell the resin from Protocol 2 in anhydrous tetrahydrofuran (THF, 10 mL).
-
Add a solution of potassium tert-butoxide (5.0 eq) in anhydrous THF (10 mL) to the resin and agitate at 60°C for 8 hours.
-
Cool the reaction to room temperature, drain, and wash with THF (3 x 10 mL).
-
For decarboxylation, suspend the resin in a mixture of DMSO (8 mL) and water (0.5 mL) and heat at 120°C for 4 hours.
-
Cool to room temperature, drain, and wash the resin with water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
Protocol 4: Cleavage from Resin
-
Treat the dried resin from Protocol 3 with a cleavage cocktail of 1% trifluoroacetic acid (TFA) in DCM (10 mL) for 1 hour at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2 x 5 mL).
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of 7-Oxo-2-azaspiro[3.5]nonane[3]
This two-step synthesis provides access to 7-oxo-2-azaspiro[3.5]nonane, a key intermediate.
Step 1: First Cyclization
-
To a reactor, add N,N-dimethylformamide (720-1600 mL), followed by bis(2-chloroethyl) ether (71.5-163 g) and cyanoacetaldehyde diethyl acetal (78.8-138.2 g).
-
Under stirring, add an acid-binding agent (8.1-25.5 g) and an iodo metal salt (3.7-12.5 g).
-
Rapidly heat the mixture to 70-100°C and react for 12-24 hours.
-
Cool the reaction solution to 0°C and add purified water (200-800 mL) and ethyl acetate (400 mL).
-
Stir, allow the layers to separate, and collect the upper organic phase.
-
Wash the organic phase with 10% sodium bicarbonate solution (100-200 mL).
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Second Cyclization
-
Add tetrahydrofuran (770-1000 mL) to a reactor and add the crude intermediate from Step 1 (76.8-106.5 g).
-
Replace the atmosphere with nitrogen and cool the mixture to -10°C.
-
Sequentially add lithium aluminum hydride (15.2-56.9 g) in 10 portions over one hour.
-
Stir the reaction for 4-8 hours.
-
Slowly add purified water (15-57 mL), followed by a 15% sodium hydroxide solution (15-57 mL), and then more purified water (45-188 mL).
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on neutral alumina to yield 7-oxo-2-azaspiro[3.5]nonane (35.8-52.9 g, 56.3-82.6% total yield).
Characterization Data
Thorough characterization is essential to confirm the structure and purity of synthesized 7-azaspiro[3.5]nonane derivatives. The following provides expected NMR data for the parent 7-azaspiro[3.5]nonan-1-one.[3]
Predicted ¹H NMR Data (400 MHz, CDCl₃) for 7-Azaspiro[3.5]nonan-1-one:
| Position | Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-4 | 2.8 - 3.2 | m |
| H-3 | 1.9 - 2.3 | m |
| H-6, H-8 | 2.7 - 3.1 | t |
| H-5, H-9 | 1.6 - 2.0 | m |
| NH | 1.5 - 3.0 | br s |
Predicted ¹³C NMR Data (100 MHz, CDCl₃) for 7-Azaspiro[3.5]nonan-1-one:
| Position | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 208 - 212 |
| C-2, C-4 | 45 - 50 |
| C-3 | 18 - 22 |
| C-5 (Spiro) | 35 - 40 |
| C-6, C-8 | 48 - 52 |
| C-9 | 30 - 35 |
Mass Spectrometry:
For the parent 7-azaspiro[3.5]nonane, the expected exact mass is 125.1204 (M+H)⁺. Fragmentation patterns will be dependent on the specific derivative and ionization method used.
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a highly valuable and increasingly accessible building block for the design and synthesis of novel therapeutic agents. Its unique structural features offer advantages in drug design, particularly for targeting G protein-coupled receptors like GPR119. The commercial availability of a diverse range of derivatives, coupled with robust synthetic protocols, empowers researchers to explore the chemical space around this promising core and accelerate the discovery of new medicines. This guide serves as a foundational resource for scientists and professionals engaged in this exciting area of research.
References
The Spirocyclic Scaffold: A New Dimension in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Spirocyclic Compounds
Spirocyclic compounds, characterized by two or more rings connected by a single common atom, are emerging as a powerful tool in modern drug discovery.[1] Their unique three-dimensional and rigid structures offer distinct advantages over traditional flat, aromatic compounds, enabling more precise interactions with biological targets.[2] This shift away from "flatland" chemistry towards more complex, sp3-rich scaffolds is driven by the potential for improved physicochemical properties, enhanced potency and selectivity, and the ability to tackle challenging drug targets such as protein-protein interactions.[1][3] This guide provides a comprehensive overview of the role of spirocyclic compounds in drug discovery, including their synthesis, impact on drug properties, and application in targeting key signaling pathways.
Advantages of Incorporating Spirocyclic Scaffolds
The introduction of a spirocyclic moiety into a drug candidate can confer a range of benefits:
-
Enhanced Three-Dimensionality: The inherent 3D nature of spirocycles allows for a more precise spatial arrangement of functional groups, leading to improved binding affinity and selectivity for the target protein.[2]
-
Improved Physicochemical Properties: Spirocycles can modulate key properties such as solubility, lipophilicity (logP), and metabolic stability. For instance, replacing a flexible piperidine linker with a spirocyclic pyrolidino-azetidine scaffold has been shown to improve solubility and metabolic stability.[4]
-
Increased Potency and Selectivity: The conformational rigidity of spirocycles can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding and thus increasing potency. This rigidity can also minimize off-target interactions, leading to improved selectivity.[4][5]
-
Novelty and Intellectual Property: The exploration of spirocyclic scaffolds opens up new chemical space, providing opportunities for the discovery of novel drug candidates with strong intellectual property positions.
Case Studies: Spirocyclic Compounds in Drug Development
The advantages of spirocyclic scaffolds are evident in several approved drugs and clinical candidates.
Revumenib (SNDX-5613): A Menin-MLL Inhibitor
Revumenib is a potent and selective inhibitor of the menin-MLL interaction, a key driver in certain types of acute leukemia.[6] The central 2,7-diazaspiro[3.5]nonane core is crucial for its activity, providing a rigid scaffold that positions the key pharmacophoric elements for optimal interaction with the target proteins.[7]
Talazoparib (BMN 673): A PARP Inhibitor
Talazoparib is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair.[8] Its spirocyclic tetrahydro-pyrido[4,3,2-de]phthalazin-3-one core contributes to its high affinity and selectivity for PARP1 and PARP2.[9]
Spirooxindole MDM2-p53 Inhibitors
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in oncology.[10] Spirooxindoles have emerged as a promising class of inhibitors of this protein-protein interaction. The spirocyclic core mimics a key tryptophan residue in p53, enabling potent and selective inhibition of MDM2.[3]
Quantitative Data on Spirocyclic Compounds
The impact of spirocyclization on drug properties is best illustrated through quantitative data. The following tables summarize key parameters for representative spirocyclic compounds and their non-spirocyclic counterparts where available.
| Compound | Target | IC50 / Ki | Reference |
| Revumenib (SNDX-5613) | Menin-MLL | Ki = 0.15 nM | [6] |
| Talazoparib (BMN 673) | PARP1 | Ki = 1.2 nM | [9] |
| PARP2 | Ki = 0.87 nM | [9] | |
| Spirooxindole MDM2 Inhibitor (unnamed) | MDM2-p53 | KD = 2.38 µM | [7] |
| Non-spirocyclic PARP Inhibitor (Olaparib) | PARP1 | IC50 = 5 nM | [4] |
| Compound | logD | Aqueous Solubility | Metabolic Stability (t1/2 in HLM) | Reference |
| Spirocyclic MCHr1 Antagonist | Lowered logD | Improved | Improved | [11] |
| Non-spirocyclic MCHr1 Antagonist | Higher logD | Lower | Lower | [11] |
| Spirocyclic PLK4 Inhibitor | - | Improved | Improved | [4] |
| Non-spirocyclic PLK4 Inhibitor | - | Poor | Poor | [4] |
Key Signaling Pathways Targeted by Spirocyclic Compounds
Spirocyclic compounds have shown promise in modulating several key signaling pathways implicated in disease.
PARP and DNA Damage Response
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In the context of DNA damage, PARP1 binds to single-strand breaks and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins. PARP inhibitors, such as the spirocyclic drug Talazoparib, block this process, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with deficient DNA repair mechanisms like BRCA1/2 mutations.[12][13]
Caption: The PARP signaling pathway in DNA damage response and its inhibition by Talazoparib.
MCH Receptor Signaling
The melanin-concentrating hormone (MCH) system plays a significant role in regulating energy homeostasis, appetite, and mood. MCH binds to its G protein-coupled receptors, primarily MCH receptor 1 (MCHR1) in rodents, which can couple to different G-proteins (Gi, Gq) to initiate downstream signaling cascades.[11][14] For instance, coupling to Gi leads to a decrease in cAMP levels, while Gq activation results in an increase in intracellular calcium and activation of the MAPK pathway.[2] Spirocyclic antagonists of MCHR1 are being investigated for the treatment of obesity and anxiety.[14]
Caption: The MCH receptor 1 (MCHR1) signaling pathway and its antagonism by spirocyclic compounds.
MDM2-p53 Signaling Pathway
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.[10] The activity of p53 is tightly controlled by its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[15] In many cancers, the p53 pathway is inactivated through either mutation of p53 or overexpression of MDM2.[10] Spirooxindole-based inhibitors disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells.[16]
Caption: The MDM2-p53 signaling pathway and its disruption by spirooxindole inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of spirocyclic compounds.
Synthesis of a Spirooxindole MDM2-p53 Inhibitor
The following is a representative protocol for the synthesis of a spirooxindole-based MDM2-p53 inhibitor via a [3+2] cycloaddition reaction.[14]
Materials:
-
6-Chloroisatin
-
1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene
-
L-serine
-
Methanol (MeOH)
-
DrySyn aluminum heating block
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 6-Chloroisatin (10.2 g, 53.97 mmol), 1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene] (10.9 g, 107.9 mmol), and L-serine (5.7 g, 107.9 mmol) in methanol (140 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Heat the reaction mixture to reflux for 16 hours using a DrySyn aluminum heating block.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired spirooxindole product.
-
Characterize the final product by NMR and mass spectrometry.
Caption: Experimental workflow for the synthesis of a spirooxindole MDM2-p53 inhibitor.
PARP1 Chemiluminescent Assay
This protocol describes a method for determining the in vitro inhibitory activity of a compound against PARP1.[11][17]
Materials:
-
96-well white plate
-
Histone-coated plates
-
Recombinant human PARP1 enzyme
-
PARP Substrate Mixture (containing biotinylated NAD+)
-
Activated DNA
-
10x PARP Assay Buffer
-
Blocking Buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compound (e.g., Talazoparib) and vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of the test compound in 1x PARP assay buffer.
-
To the wells of the histone-coated 96-well plate, add 25 µL of the PARP Substrate Mixture.
-
Add 5 µL of the test compound dilutions or vehicle control to the respective wells.
-
Initiate the reaction by adding 20 µL of diluted PARP1 enzyme to each well (except for the "blank" wells, to which 1x PARP assay buffer is added).
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with PBST buffer.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with PBST buffer.
-
Add 50 µL of the chemiluminescent substrate to each well.
-
Immediately measure the chemiluminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Experimental workflow for the PARP1 chemiluminescent assay.
MDM2-p53 Fluorescence Polarization Assay
This protocol outlines a fluorescence polarization (FP) assay to identify inhibitors of the MDM2-p53 interaction.[4]
Materials:
-
384-well black plates
-
Recombinant human MDM2 protein
-
Rhodamine-labeled p53 peptide probe
-
FP assay buffer
-
Test compound and vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of the test compound in FP assay buffer.
-
In the 384-well plate, dispense 40 µL of an assay solution containing 1.5 µM of MDM2 and 75 nM of the Rhodamine-labeled p53 peptide to each well.
-
Add 20 µL of the test compound dilutions or vehicle control to the respective wells. The final protein concentration is 1 µM and the probe concentration is 50 nM in a final volume of 60 µL per well.
-
Incubate the plate at room temperature for 10 minutes.
-
Centrifuge the plates for 2 minutes at 200 x g.
-
Measure the fluorescence polarization signal with an appropriate plate reader (e.g., excitation at 531 nm and emission at 595 nm).
-
Calculate the percent inhibition and determine the IC50 value for the test compound.
Caco-2 Permeability Assay
This assay is used to predict the in vivo absorption of a drug across the intestinal epithelium.[1][18]
Materials:
-
Caco-2 cells
-
24-well Transwell plates
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound
-
Lucifer yellow (for monolayer integrity check)
-
P-glycoprotein (P-gp) inhibitor (e.g., verapamil)
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
For apical to basolateral (A-B) permeability, add the test compound (typically at 10 µM) to the apical chamber.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber.
-
To assess the role of P-gp efflux, perform the B-A permeability assay in the presence and absence of a P-gp inhibitor like verapamil.[19]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.
Human Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver enzymes.[20][21]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Test compound
-
Positive control (e.g., testosterone)[22]
-
Acetonitrile (for reaction termination)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Add the test compound (typically at 1 µM) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
From the slope of the line, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
Spirocyclic scaffolds offer a compelling strategy to overcome many of the challenges faced in modern drug discovery. Their inherent three-dimensionality, conformational rigidity, and ability to favorably modulate physicochemical properties provide a powerful platform for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The successful application of spirocycles in targeting a diverse range of biological targets, including challenging protein-protein interactions, underscores their growing importance. As synthetic methodologies for accessing these complex structures continue to evolve, the prevalence of spirocyclic compounds in clinical development and as approved medicines is set to increase, heralding a new, three-dimensional era in drug design.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis - chemicalbook [chemicalbook.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Revumenib - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. enamine.net [enamine.net]
- 19. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic stability assay. [bio-protocol.org]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Ascendancy of Azaspirocycles: A Technical Guide to Their Fundamental Chemistry and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel chemical entities with superior therapeutic profiles has steered medicinal chemists away from traditional flat, aromatic ring systems towards more three-dimensional structures. In this "escape from flatland," azaspirocyclic compounds have emerged as a highly compelling class of scaffolds.[1][2] Their inherent structural rigidity, precise spatial arrangement of substituents, and capacity to modulate crucial physicochemical properties offer significant advantages in drug design. These advantages often translate into improved potency, selectivity, and pharmacokinetic profiles.[3][4]
This in-depth technical guide provides a comprehensive overview of the core chemical principles of azaspirocycles. It covers their synthesis, reactivity, and impact on biological targets, supported by quantitative data, detailed experimental protocols, and visual representations of their role in cellular signaling and drug discovery workflows.
The Structural and Physicochemical Advantages of Azaspirocycles
Azaspirocycles are bicyclic compounds in which the two rings share a single common carbon atom, known as the spiro center.[3] The presence of a nitrogen atom within this framework is a key feature, providing a site for further functionalization and influencing the molecule's basicity, polarity, and hydrogen bonding capacity.[3] This unique three-dimensional architecture allows for a more precise orientation of functional groups, enabling optimal interactions with the complex topographies of biological targets like enzymes and receptors.[3][4]
The incorporation of a spirocyclic motif can significantly enhance a molecule's drug-like properties compared to its non-spirocyclic or simpler heterocyclic counterparts, such as piperidines and morpholines.[4][5] This shift towards a higher fraction of sp3-hybridized carbons generally correlates with improved physicochemical and pharmacokinetic profiles.[5]
Table 1: Comparative Physicochemical Properties of Azaspirocycles vs. Non-Spirocyclic Analogues
| Property | General Trend for Azaspirocycles | Rationale & Impact |
| Basicity (pKa) | Often Higher | The rigid conformation can influence the lone pair availability of the nitrogen atom, leading to increased basicity. This can be crucial for target engagement and solubility.[5] |
| Lipophilicity (LogP/LogD) | Generally Lower (Increased Solubility) | The 3D structure can disrupt planarity and reduce lipophilic surface area, leading to improved aqueous solubility.[2][5] |
| Metabolic Stability | Typically Improved | The spirocyclic core can block sites of metabolism (e.g., N-dealkylation) by introducing steric hindrance, leading to a longer half-life in vivo.[2][5][6] |
| Molecular Rigidity | Increased | The locked conformation reduces the entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity.[5] |
Key Synthetic Strategies for Azaspirocycle Construction
The synthesis of the spirocyclic core presents unique challenges. Several powerful strategies have been developed to access these complex architectures.
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis is a robust method for forming cyclic alkenes from acyclic dienes, often using well-defined ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts.[3][7] RCM has been widely applied to construct various ring sizes within azaspirocyclic systems.[8][9]
Intramolecular Cyclization Reactions
A variety of intramolecular cyclization strategies are employed to form the second ring of the spirocycle. These include methods based on reductive amination, where an amine and a carbonyl group within the same molecule react to form a cyclic imine, which is then reduced to the azaspirocycle.[8][9][10]
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile tool for forming carbon-nitrogen bonds, a critical step in the synthesis of many azaspirocycles.[3]
Experimental Protocols
General Protocol for Ring-Closing Metathesis (RCM)
This protocol is a general representation for the synthesis of an azaspirocycle using a Hoveyda-Grubbs catalyst.
-
Preparation : A solution of the acyclic diene precursor (1 equivalent) in a dry, degassed solvent such as toluene or dichloromethane (to achieve a final concentration of 0.01 M) is prepared in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Catalyst Addition : The Hoveyda-Grubbs 2nd Generation catalyst (HG2) (0.1-5 mol%) is added to the solution.[11] For slow reactions, the catalyst can be dissolved in a small amount of solvent and added portion-wise or via a syringe pump over several hours to maintain an active catalyst concentration.[11]
-
Reaction : The reaction mixture is heated (typically between 40-80 °C) and stirred for a period ranging from a few hours to 48 hours.[11] The progress of the reaction is monitored by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up : Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification : The crude residue is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the desired azaspirocyclic product.[11]
General Protocol for Intramolecular Reductive Amination
This protocol describes a one-pot procedure for constructing an azaspirocycle from a precursor containing both a ketone/aldehyde and a primary/secondary amine.[12]
-
Preparation : The amino-carbonyl precursor (1 equivalent) is dissolved in a suitable solvent, such as methanol, dichloromethane, or 1,2-dichloroethane.
-
Imine Formation : A mild acid catalyst (e.g., acetic acid, to maintain a pH of ~5) is added to facilitate the formation of the cyclic iminium ion intermediate.[12] The mixture is stirred at room temperature.
-
Reduction : A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), is added to the reaction mixture.[12] These reagents are selective for the iminium ion in the presence of the carbonyl group.[12]
-
Reaction : The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. This can take from a few hours to overnight.
-
Work-up : The reaction is quenched by the careful addition of a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.
Applications in Drug Discovery: Targeting Signaling Pathways
The unique structural features of azaspirocycles make them ideal scaffolds for targeting challenging biological molecules. They have found successful application as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous system (CNS) active agents.[3]
A notable example is their use in the development of inhibitors for SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[4] SHP2 is a key signaling protein that, when activated, positively regulates the Ras/MAPK pathway, which is crucial for cell proliferation and differentiation.[3][8][13] Dysregulation of SHP2 is implicated in various cancers.
Caption: SHP2 signaling pathway and point of inhibition by azaspirocycles.
Azaspirocycle Drug Discovery Workflow
The process of identifying and optimizing an azaspirocycle-based drug candidate follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: General workflow for azaspirocycle-based drug discovery.
Conclusion
Azaspirocyclic compounds represent a significant advance in scaffold design for modern medicinal chemistry. Their inherent three-dimensionality, combined with their demonstrated ability to fine-tune physicochemical and pharmacokinetic properties, has led to the discovery of potent and selective modulators for challenging biological targets.[3] As synthetic methodologies become more robust and our understanding of structure-property relationships deepens, the application of azaspirocycles is poised to expand, offering powerful solutions in the development of the next generation of therapeutics.
References
- 1. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. apeiron-synthesis.com [apeiron-synthesis.com]
- 8. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 9. Diversity-oriented synthesis of azaspirocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. air.unimi.it [air.unimi.it]
- 12. m.youtube.com [m.youtube.com]
- 13. SHP2 Phosphatase [biology.kenyon.edu]
Exploring the Chemical Space of Spiro[3.5]nonane Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The spiro[3.5]nonane scaffold, a unique three-dimensional bicyclic system, has emerged as a privileged motif in medicinal chemistry. Its inherent rigidity and well-defined exit vectors offer a compelling framework for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the chemical space of spiro[3.5]nonane derivatives, summarizing key synthetic strategies, biological activities, and experimental protocols to aid researchers, scientists, and drug development professionals in harnessing the potential of this versatile core.
The growing interest in spirocycles stems from their ability to present substituents in distinct spatial orientations, facilitating optimal interactions with biological targets.[1] The spiro[3.5]nonane core, consisting of a cyclobutane ring fused to a cyclohexane ring at a single carbon atom, provides a structurally novel and synthetically accessible starting point for the exploration of new chemical space.[2] This guide will delve into various classes of spiro[3.5]nonane derivatives, highlighting their therapeutic applications and the experimental methodologies underpinning their development.
I. Aza-Spiro[3.5]nonane Derivatives: A Focus on GPR119 Agonists and Viral Protease Inhibitors
A significant portion of research into spiro[3.5]nonane derivatives has centered on nitrogen-containing analogues, particularly 7-azaspiro[3.5]nonane and 6-azaspiro[3.5]nonane derivatives. These scaffolds have proven to be highly effective in targeting G-protein coupled receptors and viral enzymes.
7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
A novel class of 7-azaspiro[3.5]nonane derivatives has been extensively investigated as potent agonists of the G protein-coupled receptor 119 (GPR119).[3] GPR119 is a promising target for the treatment of type 2 diabetes and obesity, as its activation leads to glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[4]
Signaling Pathway of GPR119 Agonists
The mechanism of action of these agonists involves the activation of a Gαs-protein coupled signaling cascade. Upon binding to GPR119, the agonist induces a conformational change in the receptor, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
Quantitative Data: In Vitro Activity of 7-Azaspiro[3.5]nonane GPR119 Agonists
The potency of these compounds is typically evaluated by measuring their half-maximal effective concentration (EC50) in in-vitro GPR119 activation assays. The following table summarizes the structure-activity relationship (SAR) for a series of 7-azaspiro[3.5]nonane derivatives, demonstrating the impact of substitutions on their agonist activity.
| Compound ID | R Group | EC50 (nM) |
| 5a | H | 250 |
| 5b | 2-Me | 180 |
| 5c | 3-Me | 320 |
| 5d | 4-Me | 190 |
| 5e | 4-F | 150 |
| 5f | 4-Cl | 120 |
| 5g | 4-CF3 | 80 |
| 54g | 3,5-di-CF3 | 12 |
EC50 values represent the concentration of the compound that elicits a half-maximal response in an in vitro GPR119 activation assay.
Experimental Protocols
A generalized workflow for the development of these GPR119 agonists is outlined below, encompassing synthesis and biological evaluation.
In Vitro GPR119 Activity Assay (cAMP Measurement)
This assay quantifies the ability of a compound to activate the GPR119 receptor in a cellular context.
-
Cell Culture: A stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in an appropriate medium.
-
Assay Procedure:
-
Cells are seeded into 384-well plates and incubated overnight.
-
The culture medium is removed, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature to prevent cAMP degradation.
-
Test compounds at various concentrations are added to the wells, and the plates are incubated for a further 30 minutes at room temperature.
-
Intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., HTRF or LANCE).
-
-
Data Analysis: EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
This in vivo assay assesses the glucose-lowering effect of the test compounds.
-
Animal Model: Type 2 diabetes is induced in male Sprague-Dawley rats via a high-fat diet and a low dose of streptozotocin.
-
Procedure:
-
Diabetic rats are fasted overnight.
-
The test compound or vehicle is administered orally.
-
After a set time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
-
-
Data Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for blood glucose is calculated for the vehicle and compound-treated groups to determine the glucose-lowering effect.[4]
6-Azaspiro[3.5]nonane Derivatives as SARS-CoV-2 3C-like Protease Inhibitors
The spiro[3.5]nonane scaffold has also been utilized in the design of inhibitors for viral proteases. Specifically, 6-azaspiro[3.5]nonane derivatives have shown promise as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a crucial enzyme for viral replication. Structure-guided design has led to the development of potent inhibitors with well-defined binding modes within the enzyme's active site.
II. Spiro[3.5]nonane Derivatives with Anticancer Activity
The exploration of the spiro[3.5]nonane chemical space has also yielded compounds with significant anticancer potential. Derivatives incorporating pyrrolopyridazine and indolinone moieties have demonstrated cytotoxic effects against various cancer cell lines.
Spiro-pyrrolopyridazine Derivatives
Novel spiro-pyrrolopyridazine derivatives have been synthesized and evaluated for their in vitro anticancer activity. These compounds have shown promising cytotoxic effects against breast, lung, and prostate cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity of a Lead Spiro-pyrrolopyridazine Compound (SPP10)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 2.31 |
| H69AR | Lung Cancer | 3.17 |
| PC-3 | Prostate Cancer | 4.20 |
| HEK-293 | Non-tumorigenic | 26.8 |
The data indicates that compound SPP10 exhibits selective cytotoxicity towards cancer cells over non-tumorigenic cells.
Spiro-Indolinone Derivatives
Spiro-indolinone derivatives represent another class of spiro[3.5]nonane-related compounds with anticancer properties. Certain derivatives have shown significant activity against various cancer cell lines, including renal, colon, and melanoma cell lines.
Quantitative Data: In Vitro Anticancer Activity of a Lead Spiro-Indolinone Compound
| Cell Line | Cancer Type | IC50 (µM) |
| RXF393 | Renal Cancer | 7.01 |
| HT29 | Colon Cancer | 24.3 |
| LOX IMVI | Melanoma | 9.55 |
| WI 38 | Normal Fibroblast | 46.20 |
This lead compound demonstrates a favorable selectivity profile, being more potent against cancer cell lines compared to a normal cell line.
III. Non-Aza Spiro[3.5]nonane Derivatives
Beyond the aza-derivatives, the chemical space of spiro[3.5]nonane includes a variety of carbocyclic and other heterocyclic systems. While the biological applications of these are less explored, they represent a promising area for future drug discovery efforts.
Spiro[3.5]nonane-diols and -diones
Spiro[3.5]nonane-1,3-diol and its precursor, spiro[3.5]nonane-1,3-dione, are versatile building blocks for the synthesis of more complex spirocyclic structures. The diastereoselective reduction of the dione allows for the controlled synthesis of syn- and anti-diols, which can serve as chiral ligands or precursors for further functionalization.
Spiro[cycloalkane-pyridazinone] Derivatives
The synthesis of novel spiro[cycloalkane-pyridazinone] derivatives has been reported, offering compounds with favorable physicochemical properties for drug discovery. These compounds, with a high fraction of sp3 hybridized carbons (Fsp3), are expected to exhibit improved solubility and permeability.
Logical Relationship: Physicochemical Properties and Drug-Likeness
The three-dimensional nature of the spiro[3.5]nonane core contributes to favorable physicochemical properties, which are crucial for a compound's drug-likeness.
References
- 1. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate is a valuable bifunctional building block for the synthesis of novel chemical entities in drug discovery and medicinal chemistry. Its unique three-dimensional structure, featuring a spirocyclic core, offers an attractive scaffold to explore new chemical space, moving away from traditional flat aromatic structures.[1][2][3] The presence of a reactive aldehyde and a Boc-protected amine allows for sequential and selective functionalization, making it an ideal starting point for the construction of compound libraries for lead discovery and optimization.
The 7-azaspiro[3.5]nonane motif is of particular interest as it has been incorporated into potent and selective agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1] The rigid spirocyclic framework helps to orient substituents for optimal binding to target proteins, potentially leading to enhanced potency and improved pharmacokinetic properties.[1]
Key Applications
The aldehyde functionality of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The Boc-protected nitrogen allows for further diversification following deprotection. Key transformations include:
-
Reductive Amination: For the synthesis of secondary and tertiary amines, enabling the introduction of a wide range of substituents.
-
Wittig Reaction: To generate alkenes, extending the carbon chain and introducing new functionalities.[2][4][5]
-
Knoevenagel Condensation: For the formation of α,β-unsaturated systems, which are precursors to a variety of other functional groups.[6][7]
Experimental Protocols
Protocol 1: Reductive Amination
This protocol describes a general procedure for the synthesis of a secondary amine via reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.[3]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add the primary amine (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid (0.1 mmol) can be added to promote this step.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic extracts, wash with brine (25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: Wittig Reaction
This protocol outlines a general procedure for the olefination of this compound using a stabilized Wittig reagent.[4][8]
Materials:
-
This compound
-
Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 mmol) and the stabilized Wittig reagent (1.1 mmol) in anhydrous THF (15 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature. For less reactive ylides, gentle heating (e.g., to 50 °C) may be required.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can often be purified by direct flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Protocol 3: Knoevenagel Condensation
This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound.[6]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Piperidine (as catalyst)
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature. A precipitate of the product may form as the reaction proceeds.
-
Monitor the reaction by TLC. The reaction is usually complete within 1-6 hours.
-
If a precipitate has formed, collect the product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel or recrystallization.
Data Presentation
The following tables provide representative, hypothetical data for reactions involving this compound, based on typical outcomes for similar substrates found in the literature.
Table 1: Representative Reductive Amination Reactions
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCM | 6 | 85-95 |
| 2 | Aniline | NaBH(OAc)₃ | DCM | 8 | 70-80 |
| 3 | Morpholine | NaBH(OAc)₃ | DCM | 12 | 80-90 |
| 4 | Methylamine | NaBH₄ | Methanol | 4 | 75-85 |
Table 2: Representative Wittig Reactions
| Entry | Wittig Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Ph₃P=CHCO₂Et | THF | 12 | 80-90 |
| 2 | Ph₃P=CHCN | THF | 8 | 75-85 |
| 3 | Ph₃P=CH₂ | THF | 2 | 60-70 |
| 4 | Ph₃P=CHPh | Toluene | 24 | 70-80 |
Table 3: Representative Knoevenagel Condensations
| Entry | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | Ethanol | 2 | 90-98 |
| 2 | Ethyl cyanoacetate | Piperidine | Ethanol | 4 | 85-95 |
| 3 | Meldrum's acid | None | Toluene | 6 | 80-90 |
| 4 | Nitromethane | Piperidine | Ethanol | 12 | 65-75 |
Visualizations
Caption: General workflow for library synthesis.
Caption: Reductive amination reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols: The Strategic Use of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. The incorporation of rigid, three-dimensional scaffolds, such as the 7-azaspiro[3.5]nonane core, into PROTAC linkers is an emerging strategy to enhance metabolic stability, cell permeability, and overall potency.
This document provides detailed application notes and representative protocols for the use of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate , a versatile building block for the synthesis of PROTACs with spirocyclic linkers. The aldehyde functionality serves as a key handle for conjugation to an amine-containing E3 ligase ligand or warhead via reductive amination.
The Role of the 7-Azaspiro[3.5]nonane Scaffold in PROTAC Linkers
The 7-azaspiro[3.5]nonane scaffold offers several advantages in PROTAC design:
-
Conformational Rigidity: The spirocyclic nature of the linker restricts conformational flexibility, which can reduce the entropic penalty upon binding to the target protein and E3 ligase, thereby favoring the formation of a stable ternary complex.[1]
-
Improved Physicochemical Properties: Incorporation of saturated heterocyclic motifs like piperidine can enhance the metabolic stability of the PROTAC.[1][2] The three-dimensional nature of the spirocycle can also lead to improved solubility and cell permeability compared to linear, flexible linkers.[3]
-
Vectorial Control: The defined geometry of the 7-azaspiro[3.5]nonane linker can provide better control over the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for optimal ubiquitination and subsequent degradation of the target protein.
Experimental Protocols
The primary method for incorporating this compound into a PROTAC is through reductive amination with a primary or secondary amine. This amine can be part of the E3 ligase ligand (e.g., pomalidomide or VHL ligand derivatives) or the target protein ligand (warhead), depending on the synthetic strategy.
Representative Protocol for Reductive Amination
This protocol describes a general procedure for the reductive amination of this compound with an amine-functionalized E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., amino-pomalidomide)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DCM or DCE, add this compound (1.1 eq).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired PROTAC precursor.
Note: The Boc-protecting group on the 7-azaspiro[3.5]nonane nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to allow for further functionalization if required.
Data Presentation
While specific quantitative data for PROTACs synthesized with this compound is not yet widely available in the public domain, the following tables provide a representative summary of the expected improvements in physicochemical properties and the typical reaction conditions for the key synthetic step.
| Property | Linear Alkyl/PEG Linker | 7-Azaspiro[3.5]nonane Linker | Rationale for Improvement |
| Metabolic Stability | Lower | Higher | The rigid, saturated heterocyclic structure is less prone to enzymatic degradation.[1] |
| Aqueous Solubility | Variable | Potentially Improved | The introduction of a polar amine and the 3D structure can disrupt crystal packing and improve solvation. |
| Cell Permeability | Often low for longer, flexible linkers | Potentially Improved | The more compact, rigid structure can facilitate passive diffusion across cell membranes. |
| Conformational Rigidity | Low | High | The spirocyclic core restricts bond rotation, leading to a more pre-organized conformation for binding. |
Table 1: Comparison of Physicochemical Properties of PROTACs with Different Linker Types.
| Parameter | Condition |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) |
| Stoichiometry (Aldehyde:Amine:Reducing Agent) | 1.1 : 1.0 : 1.5-2.0 |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 40 - 80% (highly substrate dependent) |
Table 2: Representative Reaction Conditions for Reductive Amination in PROTAC Synthesis.
Visualizations
PROTAC Mechanism of Action
References
Application of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate in the Development of GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders. Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation leads to a dual mechanism of action: the stimulation of glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). This glucose-dependent activity minimizes the risk of hypoglycemia, a common side effect of some anti-diabetic therapies. The development of potent and selective small-molecule GPR119 agonists is therefore a key area of research.
The 7-azaspiro[3.5]nonane scaffold has emerged as a crucial structural motif in the design of novel GPR119 agonists. Its rigid, three-dimensional structure allows for the precise orientation of substituents to maximize interaction with the receptor binding pocket, leading to enhanced potency and efficacy. Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate is a key synthetic intermediate that serves as a versatile building block for introducing this desirable spirocyclic core into potential drug candidates. This document provides detailed application notes and protocols for the use of this intermediate in the synthesis and evaluation of 7-azaspiro[3.5]nonane-based GPR119 agonists.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a Gαs-protein coupled signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This elevation in cAMP triggers downstream effects that ultimately enhance glucose homeostasis.
GPR119 Signaling Cascade
Synthetic Application of this compound
The title compound is a critical starting material for the synthesis of a diverse library of GPR119 agonists. The general synthetic strategy involves a two-step process: a reductive amination to couple the spirocyclic core with an aniline derivative, followed by a Suzuki coupling to introduce various aryl or heteroaryl groups.
General Synthetic Route
Experimental Protocol: Synthesis of a Representative GPR119 Agonist
This protocol describes a general procedure for the synthesis of a 7-azaspiro[3.5]nonane-based GPR119 agonist.
Step 1: Reductive Amination
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired aniline derivative (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the intermediate amine.
Step 2: Suzuki Coupling
-
In a microwave vial, combine the intermediate amine from Step 1 (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120°C for 15-60 minutes. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final GPR119 agonist.
Biological Evaluation of GPR119 Agonists
The potency and efficacy of the synthesized compounds as GPR119 agonists are typically evaluated using in vitro and in vivo assays. A primary in vitro screen involves measuring the accumulation of intracellular cAMP in a cell line stably expressing the human GPR119 receptor. Promising candidates are then advanced to in vivo models to assess their effects on glucose tolerance.
Data Presentation: In Vitro Activity of Representative GPR119 Agonists
The following table summarizes the in vitro potency of a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
| Compound ID | R¹ Group (from Aniline) | R² Group (from Boronic Acid) | hGPR119 EC₅₀ (nM) |
| 1a | 4-Fluorophenyl | Pyridin-2-yl | 15.2 |
| 1b | 4-Chlorophenyl | Pyridin-2-yl | 12.8 |
| 1c | 4-Methoxyphenyl | Pyridin-2-yl | 25.6 |
| 2a | 4-Fluorophenyl | 5-Methylpyridin-2-yl | 8.5 |
| 2b | 4-Chlorophenyl | 5-Methylpyridin-2-yl | 5.1 |
| 2c | 4-Methoxyphenyl | 5-Methylpyridin-2-yl | 10.3 |
| 3a | 4-Fluorophenyl | Pyrimidin-2-yl | 3.2 |
| 3b | 4-Chlorophenyl | Pyrimidin-2-yl | 1.8 |
| 3c | 4-Methoxyphenyl | Pyrimidin-2-yl | 4.5 |
EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in the cAMP accumulation assay.
Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol outlines a method for determining the potency of GPR119 agonists by measuring intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
cAMP Assay Workflow
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human GPR119 receptor in a suitable growth medium.
-
Cell Seeding: Seed the cells into 384-well white opaque plates at an appropriate density and incubate overnight to allow for cell attachment.
-
Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.
-
Compound Addition: Prepare serial dilutions of the test compounds in the stimulation buffer. Add the diluted compounds, a positive control (a known GPR119 agonist), and a vehicle control (DMSO) to the appropriate wells.
-
Stimulation: Incubate the plate at room temperature for 30-60 minutes to allow for GPR119 activation and cAMP production.
-
Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the HTRF signal at 665 nm and 620 nm using a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the compound concentration. Determine the EC₅₀ value by fitting the data to a four-parameter logistic equation using a suitable software.
Experimental Protocol: In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is performed in a relevant animal model, such as Sprague-Dawley rats, to assess the effect of the GPR119 agonist on glucose disposal.
-
Animal Acclimation and Fasting: Acclimate the animals to the experimental conditions. Fast the animals overnight (approximately 16 hours) with free access to water before the test.
-
Baseline Blood Glucose: On the day of the experiment, record the body weight of each animal. Obtain a baseline blood sample (t= -30 min) from the tail vein and measure the blood glucose concentration using a glucometer.
-
Compound Administration: Administer the test compound or vehicle (e.g., a solution in 0.5% methylcellulose) orally via gavage at a predetermined dose.
-
Glucose Challenge: At t=0 min, administer a glucose solution (typically 2 g/kg body weight) orally to each animal.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. The efficacy of the test compound is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel and potent GPR119 agonists. The synthetic route, primarily involving reductive amination and Suzuki coupling, allows for the creation of a diverse range of compounds with the desirable 7-azaspiro[3.5]nonane core. The provided protocols for in vitro and in vivo evaluation enable the characterization of these compounds and the identification of promising candidates for the treatment of type 2 diabetes. The structured approach to synthesis and testing outlined in these application notes provides a solid foundation for researchers in the field of GPR119 agonist development.
Application Notes and Protocols: Formation of the 7-Azaspiro[3.5]nonane Ring System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, recognized for its three-dimensional character which can lead to improved physicochemical properties and novel pharmacological activities.[1] This spirocyclic system, containing a piperidine ring fused to a cyclobutane ring through a common carbon atom, is of significant interest in the development of novel therapeutics, including agonists for G-protein coupled receptors like GPR119.[2] The rigid structure of the 7-azaspiro[3.5]nonane core allows for precise orientation of substituents, making it a valuable component in drug design.[3][4] This document provides detailed reaction mechanisms and experimental protocols for the synthesis of the 7-azaspiro[3.5]nonane ring system.
Reaction Mechanisms
The formation of the 7-azaspiro[3.5]nonane ring system can be achieved through several synthetic strategies. Two prominent methods include the Dieckmann condensation for the formation of a ketone-functionalized scaffold and a two-step cyclization approach.
Dieckmann Condensation for 7-Azaspiro[3.5]nonan-1-one Core
A common and effective method for constructing the 7-azaspiro[3.5]nonan-1-one core is through an intramolecular Dieckmann condensation.[5] This reaction involves the cyclization of a diester precursor, typically assembled on a solid support for library synthesis. The key step is the base-promoted intramolecular condensation of a dicarboxylate ester attached to a piperidine ring to form a β-keto ester, which is subsequently decarboxylated to yield the desired spirocyclic ketone.
The general mechanism proceeds as follows:
-
Precursor Assembly: A protected 4-aminopiperidine derivative is loaded onto a solid support, such as a 2-chlorotrityl chloride resin.[5]
-
Chain Elongation: Following deprotection, the piperidine nitrogen is acylated with a suitable cyclobutane-containing building block, such as 3-(methoxycarbonyl)cyclobutanecarboxylic acid, to introduce the necessary second ester functionality.[5]
-
Spirocyclization (Dieckmann Condensation): A strong base, such as potassium tert-butoxide, is used to deprotonate the α-carbon of one of the ester groups, initiating an intramolecular nucleophilic attack on the other ester's carbonyl carbon. This forms a five-membered cyclic β-keto ester intermediate.[5]
-
Decarboxylation: The resulting β-keto ester is then heated in the presence of water and a solvent like DMSO to facilitate decarboxylation, yielding the final 7-azaspiro[3.5]nonan-1-one core.[5]
Caption: Dieckmann condensation pathway for 7-azaspiro[3.5]nonan-1-one synthesis.
Two-Step Cyclization Synthesis of 7-Oxo-2-azaspiro[3.5]nonane
A patented method describes a two-step synthesis to obtain 7-oxo-2-azaspiro[3.5]nonane.[6] This approach involves an initial cyclization to form a precursor, followed by a second cyclization reaction.
The synthesis is outlined as follows:
-
First Cyclization: A first cyclization reaction is carried out between two compounds in N,N-dimethylformamide in the presence of an acid-binding agent, a phase transfer catalyst, and an iodo metal salt to yield an intermediate compound.[6]
-
Second Cyclization: The intermediate compound then undergoes a second cyclization reaction with lithium aluminum hydride in a suitable solvent to form the final 7-oxo-2-azaspiro[3.5]nonane product.[6] This method is reported to have a high yield of over 82%.[6]
Experimental Protocols
The following protocols are based on established methods for the synthesis of the 7-azaspiro[3.5]nonane ring system.
Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
This protocol outlines the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core, which can be further diversified.[5]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
Fmoc-4-amino-1-Boc-piperidine
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
20% Piperidine in DMF (v/v)
-
3-(Methoxycarbonyl)cyclobutanecarboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/DCM (1:99 v/v)
-
Cold diethyl ether
Procedure:
-
Resin Loading:
-
Swell the 2-chlorotrityl chloride resin in DCM.
-
Add a solution of Fmoc-4-amino-1-Boc-piperidine and DIEA in DCM to the swollen resin and agitate at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM, DMF, and MeOH.
-
Cap any remaining active sites by treating the resin with a solution of DCM/MeOH/DIEA.
-
Wash the resin as in the previous step and dry under high vacuum.[5]
-
-
Fmoc-Deprotection and Acylation:
-
Swell the loaded resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.[5]
-
Wash the resin with DMF, DCM, and MeOH.[5]
-
In a separate vessel, pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with HATU and DIEA in anhydrous DMF.[5]
-
Add the activated acid solution to the resin and agitate for 6 hours at room temperature.
-
Drain the reaction mixture and wash the resin with DMF, DCM, and MeOH, then dry under high vacuum.[5]
-
-
Dieckmann Condensation and Decarboxylation:
-
Swell the acylated resin in anhydrous THF.[5]
-
Add a solution of potassium tert-butoxide in anhydrous THF to the resin and agitate at 60°C for 8 hours.[5]
-
Cool the reaction to room temperature, drain, and wash with THF.[5]
-
For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.[5]
-
Cool to room temperature, drain, and wash the resin with water, DMF, DCM, and MeOH.[5]
-
Dry the resin under high vacuum.[5]
-
-
Cleavage from Resin:
-
Treat the resin with the cleavage cocktail (TFA/DCM) for 1 hour at room temperature.[5]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail.
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.[5]
-
Purify the final product by reverse-phase HPLC.[5]
-
Caption: Solid-phase synthesis workflow for 7-azaspiro[3.5]nonane derivatives.
Data Presentation
The following table summarizes hypothetical characterization data for a small library of 7-azaspiro[3.5]nonan-1-one derivatives synthesized using the solid-phase protocol.[5]
| Compound ID | R Group | Molecular Weight ( g/mol ) | Purity (%) | Yield (%) |
| AZS-001 | Phenyl | 242.32 | 96 | 65 |
| AZS-002 | 4-Chlorophenyl | 276.76 | 95 | 62 |
| AZS-003 | 2-Thienyl | 248.35 | 97 | 68 |
| AZS-004 | Cyclohexyl | 236.35 | 98 | 71 |
| Purity determined by HPLC analysis at 214 nm. Yields are calculated based on the initial loading of the resin.[5] |
Conclusion
The 7-azaspiro[3.5]nonane ring system is an important scaffold in modern drug discovery. The synthetic methods detailed in these application notes, particularly the solid-phase synthesis via Dieckmann condensation, provide a robust and versatile platform for the creation of diverse libraries of spirocyclic compounds. These protocols and the underlying mechanistic understanding will aid researchers and scientists in the efficient synthesis and exploration of this valuable chemical space for the development of new therapeutic agents.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. benchchem.com [benchchem.com]
- 6. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Application Notes and Protocols for Incorporating Azaspiro[3.5]nonane into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the azaspiro[3.5]nonane scaffold into drug candidates. This spirocyclic motif has garnered significant interest in medicinal chemistry due to its favorable physicochemical properties, including increased three-dimensionality (sp³ character), metabolic stability, and its utility as a bioisosteric replacement for common saturated heterocycles like piperidine.[1] The protocols outlined below focus on the synthesis of key intermediates and their subsequent functionalization to generate diverse compound libraries for drug discovery programs. A particular emphasis is placed on the development of 7-azaspiro[3.5]nonane derivatives as potent G protein-coupled receptor 119 (GPR119) agonists for the potential treatment of type 2 diabetes.[2][3]
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that leads to the release of insulin and incretin hormones. This pathway is a key therapeutic target for type 2 diabetes.[3][4]
Caption: GPR119 signaling cascade upon agonist binding.
General Workflow for Incorporating Azaspiro[3.5]nonane
The incorporation of the azaspiro[3.5]nonane scaffold into a lead molecule generally involves the synthesis of a suitable building block, followed by functionalization of the nitrogen atom to introduce desired substituents. Common strategies include amide bond formation, reductive amination, and N-arylation.
Caption: General workflow for azaspiro[3.5]nonane incorporation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
This protocol outlines the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core, which can serve as a versatile intermediate for further derivatization.[5]
Materials:
-
Fmoc-protected amino-piperidine loaded resin
-
20% Piperidine in DMF (v/v)
-
3-(Methoxycarbonyl)cyclobutanecarboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Fmoc-Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF.[5]
-
Acylation: Pre-activate 3-(methoxycarbonyl)cyclobutanecarboxylic acid with HATU and DIEA in DMF. Add the activated acid to the deprotected resin and agitate. Wash with DMF, DCM, and MeOH.[5]
-
Dieckmann Condensation and Decarboxylation: Swell the acylated resin in anhydrous THF. Add a solution of potassium tert-butoxide in THF and heat. After cooling, wash with THF. For decarboxylation, suspend the resin in a mixture of DMSO and water and heat.[5]
-
N-Boc Deprotection (if applicable): Treat the resin with 20% TFA in DCM to remove the Boc protecting group from the piperidine nitrogen. Wash with DCM and DMF.[5]
-
Diversification: The free nitrogen can be functionalized via amide coupling, reductive amination, or other N-functionalization reactions.
-
Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/DCM) to release the final product. Precipitate the product with cold diethyl ether, centrifuge, and dry under vacuum.[5]
-
Purification: Purify the final product by reverse-phase HPLC.[5]
Protocol 2: Amide Coupling of 7-Azaspiro[3.5]nonane with a Carboxylic Acid
This protocol describes a general procedure for the solution-phase amide bond formation between 7-azaspiro[3.5]nonane and a carboxylic acid.
Materials:
-
7-Azaspiro[3.5]nonane
-
Carboxylic acid (R-COOH)
-
HATU or other coupling reagent
-
DIEA or other non-nucleophilic base
-
Anhydrous DMF or other suitable solvent
-
Ethyl acetate
-
1 N HCl
-
1 N NaHCO₃
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 7-azaspiro[3.5]nonane, carboxylic acid, and DIEA in anhydrous DMF.
-
Cool the mixture to 0 °C and add the coupling reagent (e.g., HATU).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 N HCl, 1 N NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: N-Arylation of 7-Azaspiro[3.5]nonane (Buchwald-Hartwig Amination)
This protocol provides a general method for the palladium-catalyzed N-arylation of 7-azaspiro[3.5]nonane with an aryl halide.[6][7][8][9]
Materials:
-
7-Azaspiro[3.5]nonane
-
Aryl halide or triflate (Ar-X)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous toluene or dioxane
Procedure:
-
In a reaction vessel, combine the 7-azaspiro[3.5]nonane, aryl halide, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data
The following tables summarize key quantitative data for representative 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
Table 1: In Vitro Activity of 7-Azaspiro[3.5]nonane GPR119 Agonists
| Compound | hGPR119 EC₅₀ (nM) | rGPR119 EC₅₀ (nM) |
| 54g | 1.4 | 2.5 |
| Reference Cpd A | 3.2 | 4.5 |
Data extracted from Bioorg. Med. Chem. 2018, 26 (8), 1832–1847.[2]
Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats
| Parameter | Oral (3 mg/kg) | Intravenous (1 mg/kg) |
| Tₘₐₓ (h) | 0.5 | - |
| Cₘₐₓ (ng/mL) | 340 | - |
| AUC₀₋₂₄ (ng·h/mL) | 1200 | 430 |
| t₁/₂ (h) | 2.8 | 2.1 |
| F (%) | 89 | - |
Data extracted from Bioorg. Med. Chem. 2018, 26 (8), 1832–1847.[2]
Table 3: In Vivo Efficacy of Compound 54g in an Oral Glucose Tolerance Test (OGTT) in Diabetic Rats
| Treatment (Dose) | Glucose AUC₀₋₁₂₀ min (% reduction) |
| Vehicle | 0 |
| Compound 54g (3 mg/kg) | 35.2 |
| Sitagliptin (10 mg/kg) | 30.1 |
Data extracted from Bioorg. Med. Chem. 2018, 26 (8), 1832–1847.[2]
Logical Relationships: Advantages of the Azaspiro[3.5]nonane Scaffold
The azaspiro[3.5]nonane scaffold offers several advantages in drug design, acting as a valuable building block to improve the properties of drug candidates.
Caption: Advantages of the azaspiro[3.5]nonane scaffold in drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate. The synthesis of this spirocyclic aldehyde, a valuable building block in medicinal chemistry, often involves the oxidation of the corresponding primary alcohol, Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate. Low yields can be a significant challenge, and this guide aims to address common issues encountered during this critical transformation.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the synthesis of this compound via oxidation of the corresponding alcohol can stem from several factors:
-
Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient oxidant, suboptimal reaction temperature, or a deactivated catalyst.
-
Side Reactions: Competing reactions can consume the starting material or the product. A common side reaction, particularly in Swern-type oxidations, is the formation of a methylthiomethyl (MTM) ether.[1]
-
Product Degradation: Aldehydes can be sensitive to the reaction conditions. Over-oxidation to the carboxylic acid can occur with certain oxidants, although this is less common with mild methods like Swern, Dess-Martin, or Parikh-Doering oxidations.[2] The spirocyclic nature of the molecule can also introduce strain, potentially leading to instability under harsh conditions.
-
Purification Losses: The product may be lost during the work-up and purification steps. Aldehydes can sometimes be challenging to purify by chromatography, and alternative methods may be necessary.
Q2: I observe a significant amount of starting material remaining after the reaction. How can I drive the reaction to completion?
A2: To address an incomplete reaction, consider the following:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For Swern and Parikh-Doering oxidations, the stoichiometry of the activating agent (e.g., oxalyl chloride, SO₃·pyridine) and the base is also critical.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or prolonged reaction time may be beneficial. However, be cautious, as excessive heat can promote side reactions. For Swern oxidations, maintaining a very low temperature (typically -78 °C) is crucial to prevent the decomposition of the active species.[3]
-
Reagent Quality: Verify the quality and purity of your reagents, especially the oxidizing agent and anhydrous solvents. Moisture can quench the active species in many oxidation reactions.
Q3: I have identified an unexpected byproduct in my reaction mixture. What could it be and how can I avoid it?
A3: A common byproduct in Swern oxidations is the corresponding methylthiomethyl (MTM) ether.[1] This occurs if the reaction temperature is not kept sufficiently low, leading to a Pummerer rearrangement. To avoid this, strictly maintain the reaction temperature at -78 °C. If MTM ether formation is a persistent issue, consider alternative oxidation methods like the Parikh-Doering or Dess-Martin oxidation, which are less prone to this side reaction.[4]
Q4: How can I effectively purify this compound from the reaction mixture?
A4: Purification can be challenging. Here are a few strategies:
-
Column Chromatography: This is a standard method, but the polarity of the aldehyde may be close to that of the starting alcohol or byproducts. Careful selection of the eluent system is crucial.
-
Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form water-soluble adducts. This can be an effective purification method to separate the aldehyde from non-aldehyde impurities. The aldehyde can then be regenerated by treating the aqueous layer with a base.
-
Distillation: If the aldehyde is sufficiently volatile and thermally stable, short-path distillation under high vacuum could be an option.
Troubleshooting Guide
This section provides a structured approach to troubleshooting low yields, with specific experimental protocols.
Problem: Low Yield (<50%) with Significant Starting Material Remaining
This suggests an incomplete reaction. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete oxidation.
Problem: Low Yield with Formation of a Major Byproduct
This indicates that side reactions are the primary issue.
Caption: Troubleshooting workflow for byproduct formation.
Experimental Protocols
General Synthetic Pathway
The synthesis of this compound typically involves the oxidation of the corresponding alcohol.
Caption: General synthetic scheme.
Protocol 1: Swern Oxidation
This method is known for its mild conditions and wide functional group tolerance.[5]
Materials:
-
Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq.) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add TEA or DIPEA (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A representative procedure for a Swern oxidation reported a yield of 92% for a similar substrate.[6]
Protocol 2: Dess-Martin Oxidation
This method uses the Dess-Martin periodinane (DMP) and offers the advantage of being performed at room temperature.[7]
Materials:
-
Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (optional, for acid-sensitive substrates)
Procedure:
-
To a solution of Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq.) in anhydrous DCM, add DMP (1.2-1.5 eq.) in one portion at room temperature.
-
If the substrate is acid-sensitive, add sodium bicarbonate (2.0 eq.).
-
Stir the reaction mixture at room temperature and monitor by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Parikh-Doering Oxidation
This method utilizes the sulfur trioxide pyridine complex as a mild activating agent for DMSO and can be performed at 0 °C to room temperature.[8]
Materials:
-
Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
-
Sulfur trioxide pyridine complex (SO₃·pyridine)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of Tert-butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq.) and TEA or DIPEA (3.0-5.0 eq.) in anhydrous DCM at 0 °C, add a solution of SO₃·pyridine (1.5-3.0 eq.) in anhydrous DMSO.
-
Stir the reaction mixture at 0 °C for 1-2 hours or until TLC indicates completion.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous copper sulfate (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A patent reported a yield of 84% for an aldehyde synthesis using Parikh-Doering conditions.
Data Presentation
Table 1: Comparison of Common Oxidation Methods for Aldehyde Synthesis
| Oxidation Method | Typical Yield Range | Key Advantages | Key Disadvantages |
| Swern Oxidation | 70-95% | Mild conditions, high yields, broad functional group tolerance.[5] | Requires cryogenic temperatures (-78 °C), formation of foul-smelling dimethyl sulfide, potential for MTM ether byproduct.[1][9] |
| Dess-Martin Oxidation | 80-95% | Room temperature reaction, short reaction times, neutral pH.[7] | Reagent is expensive and potentially explosive, produces stoichiometric amounts of iodine-containing waste. |
| Parikh-Doering Oxidation | 75-90% | Can be run at 0 °C to room temperature, avoids cryogenic conditions, less prone to MTM ether formation.[4][8] | May require a large excess of reagents for some substrates. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action(s) |
| Low Conversion | Insufficient oxidant/reagents, low temperature, short reaction time, poor reagent quality. | Increase stoichiometry of reagents, modestly increase temperature or reaction time, use fresh, anhydrous reagents and solvents. |
| MTM Ether Byproduct | (Swern Oxidation) Reaction temperature too high. | Maintain reaction temperature strictly at -78 °C. Consider switching to Parikh-Doering or Dess-Martin oxidation.[1] |
| Over-oxidation to Carboxylic Acid | Oxidizing agent is too strong or reaction conditions are too harsh. | Use milder, selective oxidation methods like Swern, Dess-Martin, or Parikh-Doering.[2] |
| Difficult Purification | Similar polarity of product and impurities. | Attempt purification via bisulfite adduct formation. Optimize column chromatography conditions (different solvent systems, gradient elution). |
References
- 1. grokipedia.com [grokipedia.com]
- 2. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. US3444216A - Process for the oxidation of primary and secondary alcohols - Google Patents [patents.google.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
Welcome to the technical support center for the purification of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this spirocyclic aldehyde.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing low yields after purifying my this compound using silica gel column chromatography. What are the potential causes and solutions?
Answer:
Low recovery during silica gel chromatography of aldehydes can stem from several factors. Aldehydes can be sensitive and may decompose on acidic silica gel.[1] Additionally, the Boc-protecting group is sensitive to acidic conditions. Here are some potential causes and troubleshooting steps:
-
Compound Instability on Silica: Aldehydes can sometimes degrade on standard silica gel.[1]
-
Solution: Before performing a large-scale column, test the stability of your compound on a small amount of silica. Spot the compound on a TLC plate, let it sit for an hour, and then elute to see if any new spots (decomposition products) have formed.
-
Solution: Deactivate the silica gel by treating it with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine to neutralize the acidic sites on the silica.
-
-
Improper Solvent System: If the eluent is not optimized, your compound may elute very slowly or not at all, leading to broad peaks and low recovery.
-
Solution: Carefully select your solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation and efficient elution. A mixture of hexane and ethyl acetate is a common starting point for compounds of this polarity.
-
-
Product Streaking/Tailing: This can lead to cross-contamination of fractions and difficulty in isolating the pure product.
-
Solution: Adding a small amount of a more polar solvent to your eluent system can sometimes resolve tailing. If using a non-polar solvent system, the addition of a small amount of a slightly more polar solvent like dichloromethane might help.
-
Issue 2: Presence of Impurities in the Final Product
Question: After purification, I still observe impurities in my product. What are the likely impurities and how can I remove them?
Answer:
Common impurities can include starting materials, byproducts from the synthesis, or degradation products from the purification process itself.
-
Oxidation to Carboxylic Acid: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for extended periods.[1]
-
Solution: This impurity is more polar than the aldehyde. During column chromatography, the carboxylic acid will typically have a much lower Rf value and may stick to the baseline.[1] A well-optimized gradient elution should effectively separate the aldehyde from the acid. Alternatively, a simple workup with a mild aqueous base (e.g., sodium bicarbonate solution) can extract the acidic impurity.
-
-
Deprotection of the Boc Group: The Boc (tert-butyloxycarbonyl) group is labile under acidic conditions. Exposure to acidic silica gel or acidic solvents can lead to its removal.
-
Solution: As mentioned previously, neutralizing the silica gel with triethylamine can prevent this. Avoid using acidic additives in your eluent unless absolutely necessary.
-
-
Formation of Acetals: If using an alcohol as a solvent or in the eluent, there is a risk of forming an acetal with the aldehyde, especially under acidic conditions.
-
Solution: Avoid using alcohol-based solvents for dissolving the crude product or as part of the mobile phase during chromatography.
-
Issue 3: The Purified Product is an Oil and Won't Solidify
Question: My purified this compound is a thick oil, but I need a solid for subsequent steps. How can I induce crystallization?
Answer:
Obtaining a solid from a purified oil can sometimes be challenging. This can be due to residual solvent or the inherent properties of the compound.
-
Residual Solvent: Trace amounts of solvent can prevent crystallization.
-
Solution: Ensure all solvent is removed by drying the oil under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
-
-
Inducing Crystallization:
-
Solution: Try dissolving the oil in a minimal amount of a good solvent (e.g., diethyl ether, ethyl acetate) and then adding a poor solvent (e.g., hexane, pentane) dropwise until the solution becomes cloudy. Allow the solution to stand undisturbed, possibly at a lower temperature (in a refrigerator or freezer), to promote crystal growth.
-
Solution: Scratching the inside of the flask at the liquid-air interface with a glass rod can create nucleation sites and induce crystallization.
-
Solution: If you have a small amount of solid material from a previous batch, you can use it as a seed crystal to initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound?
A1: The most commonly recommended method for purifying compounds of this type is silica gel column chromatography . A gradient elution with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically effective. For a related ketone, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a gradient of 0-40% ethyl acetate in hexane has been used.[2]
Q2: Can I use crystallization to purify the crude product directly?
A2: Direct crystallization of the crude product may be possible if the desired compound is the major component and the impurities have significantly different solubilities. However, it is often more effective to first perform a preliminary purification by column chromatography and then crystallize the enriched material to achieve high purity.
Q3: Are there any alternative purification techniques if column chromatography is not effective?
A3: Yes, for aldehydes, an alternative chemical purification method involves the formation of a bisulfite adduct .[1][3][4] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base.[1][3][4] This method is particularly useful for removing non-aldehyde impurities.
Q4: How should I store the purified this compound?
A4: As an aldehyde, the compound may be sensitive to air and light. It is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation.
Data Presentation
Table 1: Illustrative Data for Purification of a Boc-Protected Spirocyclic Aldehyde by Column Chromatography
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 0% to 40% Ethyl Acetate in Hexane |
| Crude Purity | ~85% (by NMR) |
| Purity after Chromatography | >98% (by NMR) |
| Typical Yield | 70-90% |
| Rf of Product | ~0.3 (in 20% Ethyl Acetate/Hexane) |
Note: This data is illustrative and based on typical results for similar compounds. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: General Procedure for Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.
-
Extraction: Separate the aqueous and organic layers. The bisulfite adduct of the aldehyde will be in the aqueous layer. Wash the organic layer with water to ensure complete extraction of the adduct.
-
Regeneration: Combine the aqueous layers and cool in an ice bath. Slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the solution is basic.
-
Product Extraction: Extract the regenerated aldehyde from the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Synthesis of Azaspiro[3.5]nonane and Byproduct Identification
Welcome to the Technical Support Center for the synthesis of azaspiro[3.e]nonane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification and management of byproducts during the synthesis of this valuable spirocyclic scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of azaspiro[3.5]nonane and its derivatives.
FAQ 1: Incomplete Reaction and Low Yield
Question: My reaction to form the azaspiro[3.5]nonane core is sluggish and results in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Incomplete reactions and low yields in azaspiro[3.5]nonane synthesis can stem from several factors, depending on the specific synthetic route employed. Here are some common causes and troubleshooting strategies:
-
Inadequate Reagent Purity: The purity of starting materials and reagents is critical. Ensure all reactants are of high purity and appropriately stored to prevent degradation. For instance, moisture-sensitive reagents like benzyl chloroformate (Cbz-Cl) should be fresh.
-
Suboptimal Reaction Conditions:
-
Temperature: Some reactions require specific temperature control. For example, in a Boc-protection step, gentle heating (40-50 °C) can sometimes improve the reaction rate, especially with sterically hindered amines.[1]
-
Solvent: Ensure the starting materials are fully dissolved in the chosen solvent. Common solvents for these types of syntheses include dichloromethane (DCM) and tetrahydrofuran (THF).[1]
-
-
Insufficient Activation or Catalysis:
-
Base Strength: In reactions requiring a base, such as amine protection or cyclization, ensure the base is strong enough and used in sufficient stoichiometric amounts (typically 1.1-1.5 equivalents). For example, in a Cbz protection, a stronger base like sodium carbonate in a biphasic system can enhance the nucleophilicity of the amine.[1]
-
Catalyst Activity: If a catalyst is used, ensure it is active and has not been poisoned by impurities in the starting materials or solvent.
-
-
Steric Hindrance: The three-dimensional structure of the reactants can sometimes hinder the reaction. In such cases, longer reaction times, higher temperatures, or the use of less sterically hindered reagents might be necessary.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
FAQ 2: Identification of Olefinic Impurities in Reduction Reactions
Question: During the synthesis of 7-oxo-2-azaspiro[3.5]nonane using a lithium aluminum hydride (LiAlH₄) reduction/cyclization, I observe impurities that I suspect are olefins. How can I confirm their identity and prevent their formation?
Answer:
The formation of "transitional reduction olefin impurities" is a known issue in the lithium aluminum hydride-mediated cyclization to form 7-oxo-2-azaspiro[3.5]nonane. These byproducts likely arise from the incomplete reduction of an intermediate or a side reaction involving elimination.
Identification:
-
¹H NMR Spectroscopy: The presence of olefinic protons will be indicated by signals in the downfield region of the ¹H NMR spectrum, typically between 4.5 and 6.5 ppm. The coupling constants of these signals can provide information about the geometry of the double bond.
-
¹³C NMR Spectroscopy: Olefinic carbons will appear in the ¹³C NMR spectrum in the range of approximately 100-150 ppm.
-
GC-MS Analysis: Gas chromatography-mass spectrometry is a powerful tool for separating the desired product from the olefinic impurities and providing their mass-to-charge ratios. The mass spectrum of the impurity will show a molecular ion peak that is 2 or 4 mass units lower than the expected product, corresponding to the loss of one or two molecules of hydrogen.
Prevention Strategies:
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at a lower temperature may favor the desired reduction pathway over elimination side reactions.
-
Slow Addition of Reducing Agent: Add the lithium aluminum hydride portion-wise and slowly to the reaction mixture to maintain better control over the reaction exotherm.
-
Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times that might promote side reactions.
-
Alternative Reducing Agents: Consider using a milder or more selective reducing agent that may be less prone to causing elimination reactions.
FAQ 3: Byproducts from Dieckmann Condensation in Azaspirocycle Synthesis
Question: I am using a Dieckmann condensation to construct the carbocyclic ring of a 7-azaspiro[3.5]nonan-1-one derivative. What are the common byproducts I should be aware of?
Answer:
The Dieckmann condensation is a powerful tool for forming five- and six-membered rings. However, it can be prone to side reactions, especially when synthesizing larger or more complex ring systems.
Common Byproducts:
-
Unreacted Starting Material: Incomplete reaction will result in the presence of the starting diester.
-
Intermolecular Condensation Products (Dimers): If the intramolecular cyclization is slow, intermolecular condensation between two molecules of the starting diester can occur, leading to the formation of dimeric byproducts. This is more common when attempting to form rings larger than six members.
-
Products of Reverse Dieckmann Reaction: The Dieckmann condensation is a reversible reaction. If the product is not stabilized (e.g., by deprotonation of the acidic β-keto ester), the reverse reaction can occur, leading to ring-opening.
-
Decarboxylation Products: The resulting β-keto ester can undergo decarboxylation, especially if the reaction is heated for an extended period or under acidic/basic workup conditions.
Mitigation Strategies:
-
Use of a Strong, Non-Nucleophilic Base: A strong base like potassium tert-butoxide is often used to drive the reaction to completion.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can hydrolyze the esters and interfere with the reaction.
-
Controlled Reaction Temperature: Running the reaction at an optimal temperature can favor the intramolecular cyclization over intermolecular side reactions. For a solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one core, a temperature of 60°C has been reported.
-
Proper Workup: A careful acidic workup is necessary to neutralize the base and protonate the enolate to obtain the final β-keto ester product.
Synthetic Pathway and Potential Byproducts in Dieckmann Condensation
Caption: Synthetic pathway and potential byproducts in a Dieckmann condensation for azaspirocycle synthesis.
Data Presentation
| Byproduct Type | Potential Cause | Identification Method(s) |
| Olefinic Impurities | Incomplete reduction, elimination side reactions | ¹H NMR, ¹³C NMR, GC-MS |
| Dimeric Byproducts | Slow intramolecular cyclization | LC-MS, Gel Permeation Chromatography (GPC) |
| Ring-Opened Products | Reverse Dieckmann reaction | LC-MS, ¹H NMR |
| Decarboxylated Products | Prolonged heating, harsh workup | ¹H NMR, ¹³C NMR, GC-MS |
| Over-alkylation Products | Reaction of product with starting material | LC-MS, ¹H NMR |
Experimental Protocols
General Protocol for N-Boc Protection of an Azaspiro[3.5]nonane Derivative
-
Reaction Setup: Dissolve the azaspiro[3.5]nonane starting material (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (40-50 °C) may be applied to increase the reaction rate if necessary.[1]
-
Workup: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Solid-Phase Dieckmann Condensation for a 7-Azaspiro[3.5]nonan-1-one Core
-
Resin Swelling: Swell the resin-bound acylated precursor in anhydrous tetrahydrofuran (THF).
-
Base Addition: Add a solution of potassium tert-butoxide (t-BuOK) (5.0 eq) in anhydrous THF to the resin.
-
Reaction: Agitate the mixture at 60°C for 8 hours.
-
Washing: Cool the reaction to room temperature, drain the solvent, and wash the resin with THF.
-
Decarboxylation (if required): Suspend the resin in a mixture of dimethyl sulfoxide (DMSO) and water and heat at 120°C for 4 hours.
-
Final Washing: Cool to room temperature, drain, and wash the resin with water, DMF, DCM, and methanol.
-
Cleavage: Cleave the final product from the solid support using a suitable cleavage cocktail (e.g., TFA/DCM).
-
Purification: Purify the cleaved product by reverse-phase HPLC.
References
Technical Support Center: Synthesis of Spirocyclic Amines
Welcome to the technical support center for the synthesis of spirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these structurally complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of spirocyclic amines?
The synthesis of spirocyclic amines is often hindered by several key challenges:
-
Low Reaction Yields: Achieving high yields can be difficult due to factors like steric hindrance around the spirocenter, unfavorable ring strain in the transition state, and competing side reactions.
-
Control of Stereochemistry: The creation of the spirocyclic core often generates one or more stereocenters. Controlling the relative and absolute stereochemistry can be challenging and may require the use of chiral catalysts or auxiliaries.
-
Purification Difficulties: Spirocyclic amines can be difficult to purify, especially when dealing with the separation of stereoisomers (diastereomers and enantiomers) which often have very similar physical properties. The removal of structurally similar impurities and starting materials can also be problematic.
-
Limited Availability of Starting Materials: The synthesis of complex spirocyclic amines can be hampered by the limited commercial availability of suitably functionalized starting materials.
-
Scalability Issues: Methods that work well on a small scale may not be easily scalable for the production of larger quantities required for drug development.
Q2: How can I improve the solubility of my spirocyclic amine?
The rigid nature of spirocyclic scaffolds can sometimes lead to poor solubility. One strategy to improve solubility is to incorporate heteroatoms, such as oxygen, into the spirocyclic framework. For example, replacing a carbon atom with an oxygen atom to create an oxa-spirocycle has been shown to dramatically increase aqueous solubility.
Q3: Are there any general strategies to improve the success rate of spirocyclization reactions?
Yes, several factors can be optimized to improve the outcome of spirocyclization reactions:
-
Substrate Design: Careful design of the linear precursor is crucial. The length and flexibility of the tether connecting the nucleophile and electrophile can significantly impact the efficiency of the cyclization.
-
Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, concentration, and catalyst is critical. For instance, in certain reactions, using a higher proportion of a solvent like hexafluoroisopropanol (HFIP) can enhance the rate of cyclization.
-
Protecting Group Strategy: The choice of protecting groups for other functional groups in the molecule can influence the reactivity of the components involved in the spirocyclization.
Troubleshooting Guides
Issue 1: Low to No Product Yield in Spirocyclization Reaction
Question: I am attempting a spirocyclization reaction to form a spirocyclic amine and I am observing very low or no formation of the desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a spirocyclization reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting & Optimization Strategies |
| Insufficient Reactivity of Nucleophile/Electrophile | - Activate the Nucleophile: If your reaction involves a nitrogen nucleophile, consider using a stronger, non-nucleophilic base to deprotonate it. The choice of counter-ion can also influence reactivity. - Activate the Electrophile: For reactions involving an electrophilic carbon, ensure any activating groups are present and effective. In acid-catalyzed reactions, verify the strength and concentration of the acid. |
Technical Support Center: Improving Diastereoselectivity in Spirocycle Synthesis
Welcome to the Technical Support Center for Spirocycle Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their spirocyclization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My spirocyclization reaction is producing a low diastereomeric ratio (d.r.). What are the primary factors I should investigate to improve selectivity?
Answer:
Low diastereoselectivity in spirocyclization reactions is a common challenge that can often be addressed by systematically evaluating and optimizing several key experimental parameters. The primary factors influencing the stereochemical outcome are the reaction conditions, the structure of the substrate, and the choice of catalyst or reagents.
A logical troubleshooting workflow involves a stepwise optimization of these factors. Begin by analyzing the effect of temperature and solvent, as these can often be modified with relative ease. If adjusting reaction conditions does not yield satisfactory results, consider modifications to the substrate, such as the introduction of bulky protecting groups. Finally, a thorough screening of catalysts, ligands, or additives can provide a powerful means to control diastereoselectivity.
Question 2: How does temperature influence the diastereoselectivity of a spirocyclization reaction?
Answer:
Temperature plays a critical role in controlling the diastereoselectivity of a reaction by influencing its kinetic and thermodynamic pathways.
-
Kinetic vs. Thermodynamic Control: Lowering the reaction temperature often enhances diastereoselectivity in kinetically controlled reactions.[1] This is because the transition state leading to the major diastereomer is favored due to a lower activation energy. By reducing the thermal energy in the system, the reaction is less likely to overcome the higher activation barrier of the competing pathway that forms the minor diastereomer. Conversely, if the desired diastereomer is the more thermodynamically stable product, higher temperatures may be beneficial in allowing the reaction to reach equilibrium.[2]
-
Screening Temperatures: It is crucial to screen a range of temperatures to determine the optimal conditions for your specific transformation.[3] Some reactions that are sluggish at room temperature may require elevated temperatures to proceed efficiently, while others may necessitate cooling to prevent side reactions and improve selectivity.[3] For instance, in certain Diels-Alder reactions, high stereoselectivity can be achieved at -78°C.
Question 3: What role does the solvent play in determining the diastereomeric ratio?
Answer:
The choice of solvent can have a dramatic effect on diastereoselectivity by influencing the stability of transition states and intermediates.[4] The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent can alter the conformation of the substrate and the catalyst, thereby dictating the facial selectivity of the cyclization.[2][5]
-
Solvent Polarity: In some cases, a complete reversal of diastereoselectivity can be observed by changing the solvent polarity. For example, in a Michael addition reaction for the synthesis of a hexacyclinic acid ABC ring system, changing the solvent from non-polar to polar resulted in a dramatic shift in the diastereomeric outcome.
-
Systematic Screening: A systematic screening of solvents with varying properties (e.g., polar aprotic like THF and DMF, non-polar like toluene, or protic like ethanol) is highly recommended to identify the optimal medium for your reaction.[2] For instance, in an iridium-catalyzed aza-spirocyclization of indole-tethered amides, dichloromethane was identified as the optimal solvent for both yield and diastereocontrol.[3]
Question 4: My attempts to optimize reaction conditions have not significantly improved the diastereoselectivity. What substrate modifications can I consider?
Answer:
When optimization of reaction conditions is insufficient, modifying the substrate itself can be a powerful strategy to enhance diastereoselectivity.
-
Steric Hindrance and Protecting Groups: The steric bulk of substituents on the substrate can profoundly impact the facial selectivity of the cyclization.[2] Introducing bulky protecting groups can shield one face of the molecule, directing the incoming reagent to the less hindered face and thereby favoring the formation of a single diastereomer.[3] For example, in the synthesis of spirocyclic diketopiperazines, the bulkiness of the substituent on the pendent aminoamide influences the degree of stereoinduction.[6]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate is a well-established method for inducing diastereoselectivity.[7][8] The auxiliary creates a chiral environment that directs the cyclization to occur from a specific face, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched spirocycle.[8]
Question 5: I am using a catalyzed reaction. How do I choose the right catalyst or reagent to improve diastereoselectivity?
Answer:
In catalyzed reactions, the catalyst is often the primary driver of stereoselectivity.
-
Lewis and Brønsted Acids/Bases: For acid or base-catalyzed reactions, screening a variety of acids (e.g., Lewis acids like Sc(OTf)₃ or Yb(OTf)₃) or bases with different strengths and steric properties can be highly effective.[2]
-
Asymmetric Catalysis: In asymmetric catalysis, the choice of the chiral catalyst or ligand is paramount.[3] A library of chiral ligands should be screened to identify the one that provides the best steric and electronic environment to favor the formation of the desired diastereomer. For instance, in asymmetric aldol reactions, different chiral oxazolidinones can be tested.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the diastereoselectivity of spirocyclization reactions.
Table 1: Effect of Lewis Acid Catalyst on the Diastereoselective Intramolecular Spirocyclization of an Olefin Substrate.
| Entry | Lewis Acid (20 mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Sc(OTf)₃ | DCE | 110 | 98 | >99:1 |
| 2 | Yb(OTf)₃ | DCE | 110 | 85 | >99:1 |
| 3 | Ni(ClO₄)₂ | DCE | 110 | - | - |
| 4 | In(OTf)₃ | DCE | 110 | 65 | >99:1 |
| 5 | Bi(OTf)₃ | DCE | 110 | 45 | >99:1 |
Table 2: Influence of Solvent on the Iridium-Catalyzed Aza-Spirocyclization of an Indole-Tethered Lactam. [3]
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Dichloromethane | -15 | 85 | 95:5 |
| 2 | Toluene | -15 | 70 | 80:20 |
| 3 | THF | -15 | 65 | 75:25 |
| 4 | Acetonitrile | -15 | 50 | 60:40 |
Table 3: Optimization of Temperature for a Diastereoselective Spirocyclization. [3]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Vaska's Catalyst | Dichloromethane | 25 | 80 | 85:15 |
| 2 | Vaska's Catalyst | Dichloromethane | 0 | 82 | 90:10 |
| 3 | Vaska's Catalyst | Dichloromethane | -15 | 85 | 95:5 |
| 4 | Vaska's Catalyst | Dichloromethane | -40 | 75 | 98:2 |
Experimental Protocols
Protocol 1: Diastereoselective Iridium-Catalyzed Aza-Spirocyclization of an Indole-Tethered Lactam [3]
-
To a solution of the indole-tethered lactam (1.0 equivalent) in anhydrous dichloromethane (0.1 M) under an argon atmosphere, add Vaska's catalyst ([Ir(CO)Cl(PPh₃)₂], 0.01 equivalent).
-
Cool the solution to -15 °C.
-
Add tetramethyldisiloxane (TMDS, 3.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at -15 °C and monitor its progress by TLC or LC-MS analysis (typically 1-6 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azaspiroindoline.
Protocol 2: Scandium-Catalyzed Diastereoselective Intramolecular Spirocyclization
-
To an oven-dried 10 mL round-bottom flask equipped with a condenser and under a nitrogen atmosphere, add the olefin substrate (0.1 mmol) and Sc(OTf)₃ (20 mol%).
-
Add 1,2-dichloroethane (DCE, 2.0 mL) as the solvent.
-
Heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2,7-diazaspiro[4.5]decane-1,3-dione derivative.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Azaspiro[3.5]nonane Reactions
Welcome to the technical support center for the synthesis and functionalization of azaspiro[3.5]nonane scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work, with a particular focus on overcoming challenges related to steric hindrance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of azaspiro[3.5]nonane derivatives, providing potential causes and actionable solutions.
Category 1: Low Reaction Yield
Question 1: I am experiencing a low yield in my azaspiro[3.5]nonane synthesis. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of azaspiro[3.5]nonane scaffolds are frequently attributed to steric hindrance, suboptimal reaction conditions, or reagent impurity. Here is a systematic approach to troubleshooting:
-
Reaction Temperature: The temperature can significantly impact the reaction rate and yield.
-
Problem: Insufficient thermal energy to overcome the activation barrier imposed by steric hindrance.
-
Solution: Carefully increasing the reaction temperature may improve the yield. However, be mindful of potential side reactions or product decomposition at elevated temperatures. Conversely, for certain reactions like some cycloadditions, lower temperatures might be necessary to favor the desired product kinetically.[1]
-
-
Catalyst and Reagents: The choice of catalyst and the purity of your reagents are critical.
-
Problem: An inefficient catalyst or the presence of impurities can halt the reaction. Water is a common culprit in moisture-sensitive reactions.
-
Solution:
-
Ensure all solvents and reagents are rigorously dried, especially for reactions involving water-sensitive catalysts or intermediates.[2]
-
Screen different catalysts. For instance, in rhodium-catalyzed cyclopropanations, the choice of the rhodium catalyst and its ligands can dramatically affect the yield and selectivity.[3]
-
For reactions involving radical intermediates, the choice of initiator is crucial. For example, triethylborane (Et₃B) can offer milder reaction conditions compared to AIBN.[4][5]
-
-
-
Alternative Synthetic Routes: If optimizing the current route fails, consider alternative strategies.
Category 2: Poor Diastereoselectivity
Question 2: My reaction to functionalize an azaspiro[3.5]nonane derivative is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of complex molecules like substituted azaspiro[3.5]nonanes. Several factors can influence the stereochemical outcome of your reaction.
-
Temperature Control:
-
Problem: At higher temperatures, the reaction may be under thermodynamic control, leading to a mixture of diastereomers.
-
Solution: Lowering the reaction temperature often favors the kinetically controlled product, which can lead to a significant improvement in the diastereomeric ratio. For some reactions, temperatures as low as -78 °C may be required.[1][2]
-
-
Catalyst and Ligand Effects:
-
Problem: The catalyst or ligand system may not be providing sufficient facial selectivity.
-
Solution: For metal-catalyzed reactions, screen a variety of chiral ligands. The steric and electronic properties of the ligand play a crucial role in determining the stereochemical outcome. For instance, in rhodium-catalyzed cyclopropanations, sterically demanding ligands can lead to high diastereoselectivity.[3]
-
-
Solvent Polarity:
-
Substrate Modification:
-
Problem: The inherent structure of your substrate may not provide enough steric bias for high diastereoselectivity.
-
Solution: If possible, modify the steric bulk of substituents on your starting materials. Introducing a bulkier protecting group, for instance, can sometimes direct the approach of a reagent to one face of the molecule.
-
Quantitative Data on Diastereoselectivity:
| Reaction Type | Catalyst/Conditions | Substrate | d.r. | Reference |
| Rhodium-Catalyzed Cyclopropanation | Rh₂(S-pPhTPCP)₄ | N-Boc-3-methylenepiperidine | 11:1 | [3] |
| Rhodium-Catalyzed Cyclopropanation | Rh₂(S-DOSP)₄ | N-Boc-3-methylenepiperidine | 1.2:1 | [3] |
| Mukaiyama Aldol Reaction | MgBr₂·OEt₂ at -78°C | Aldehyde and Silyl Enol Ether | High | [2] |
| Domino Radical Bicyclization | Et₃B initiator | O-benzyl oxime ether | Improved vs. AIBN | [5] |
Category 3: Side Product Formation
Question 3: I am observing significant side product formation in my reaction to synthesize an azaspiro[3.5]nonane derivative. How can I minimize these unwanted products?
Answer: The formation of side products can often be suppressed by carefully controlling the reaction conditions and the stoichiometry of the reagents.
-
Control of Reaction Intermediates:
-
Problem: In domino reactions, such as radical bicyclizations, premature quenching of reactive intermediates can lead to undesired products.[5]
-
Solution: For radical reactions, a slow addition of the radical quenching agent (e.g., Bu₃SnH) can help maintain a low steady-state concentration, favoring the desired cyclization cascade.[4] The choice of radical initiator can also be critical; for instance, using Et₃B at room temperature may be more effective than AIBN at higher temperatures.[5]
-
-
Strict Anhydrous and Inert Conditions:
-
Problem: The presence of water or oxygen can lead to hydrolysis of starting materials or intermediates, or quenching of sensitive reagents.
-
Solution: Ensure that all glassware is flame-dried, solvents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[2]
-
-
Temperature and Addition Rate:
-
Problem: Running a reaction at too high a temperature or adding reagents too quickly can lead to a loss of selectivity and the formation of side products.
-
Solution: Maintain the recommended reaction temperature and consider the slow, dropwise addition of reagents, especially for highly exothermic reactions.[2]
-
Experimental Protocols
1. Rhodium-Catalyzed Cyclopropanation for the Synthesis of Azaspiro[n.2]alkanes
This protocol is adapted from the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes.[3]
-
Materials:
-
Alkene (e.g., N-Boc-3-methylenepiperidine) (1.5 equiv)
-
Aryldiazoacetate (1.0 equiv)
-
Chiral Rhodium Catalyst (e.g., Rh₂(S-pPhTPCP)₄) (1 mol%)
-
4 Å Molecular Sieves
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
To a flame-dried reaction vessel, add the alkene, aryldiazoacetate, and 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ under an inert atmosphere.
-
Add the chiral rhodium catalyst.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core
This protocol outlines a key spirocyclization step via Dieckmann condensation.[8]
-
Materials:
-
Resin-bound precursor
-
Potassium tert-butoxide (5.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
-
Procedure:
-
Swell the resin in anhydrous THF.
-
Add a solution of potassium tert-butoxide in anhydrous THF to the resin and agitate at 60°C for 8 hours.
-
Cool the reaction to room temperature, drain, and wash with THF.
-
For decarboxylation, suspend the resin in a mixture of DMSO and water and heat at 120°C for 4 hours.
-
Wash the resin with DMF, DCM, and MeOH, and then dry under high vacuum.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield in azaspiro[3.5]nonane synthesis.
Caption: Key factors influencing diastereoselectivity in azaspiro[3.5]nonane reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
preventing side reactions in the synthesis of spirocyclic aldehydes
Welcome to the technical support center for the synthesis of spirocyclic aldehydes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you prevent and manage common side reactions, ensuring higher yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of spirocyclic aldehydes?
The synthesis of spirocyclic aldehydes can be complicated by several side reactions. The most prevalent issues include:
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization to form the spiro ring, starting materials can react with each other, leading to dimers or polymers. This is particularly common at high concentrations.[1]
-
Aldol Condensation: The enolizable nature of some aldehydes and ketones in the starting materials or intermediates can lead to self-condensation or cross-condensation reactions, especially in the presence of acid or base.[2]
-
Epimerization: If stereocenters are present, particularly alpha to a carbonyl group, they can be susceptible to epimerization under basic or acidic conditions, leading to a loss of stereochemical purity.[3]
-
Oxidation: Aldehydes are easily oxidized to carboxylic acids, which can occur during the reaction or, more commonly, during workup and purification if exposed to air for extended periods.[4]
-
Rearrangements: Strain in the forming spirocyclic system or reactive intermediates can sometimes lead to unexpected molecular rearrangements.[5]
Q2: How can I use protecting groups to improve the selectivity of my reaction?
Protecting groups are a crucial tool for preventing side reactions at an aldehyde functional group while another part of the molecule is being modified.[6] For aldehydes, the most common protecting group is a cyclic acetal, formed by reacting the aldehyde with a diol (like ethylene glycol) under acidic conditions.[7][8]
Key advantages of this strategy include:
-
Stability: Acetals are stable in neutral to strongly basic and nucleophilic environments.[9] This allows for a wide range of subsequent reactions to be performed.
-
Selectivity: The protection is generally selective for aldehydes over less reactive ketones or esters.[8]
-
Reversibility: The aldehyde can be easily regenerated by simple acidic hydrolysis after the desired synthetic transformations are complete.[7]
This strategy ensures that the aldehyde does not interfere with, nor is it affected by, the spirocyclization step.
Q3: What is the role of a catalyst in preventing the formation of unwanted stereoisomers?
In syntheses where a new stereocenter is formed at the spiro carbon, controlling the stereochemistry is critical. Asymmetric catalysis, using either chiral organocatalysts or chiral metal-ligand complexes, can direct the reaction to form one stereoisomer preferentially over others.[10][11] This approach is essential for producing enantiomerically pure or enriched spirocyclic compounds, which is often a requirement in drug development. The choice of catalyst can significantly impact both the yield and the stereoselectivity (diastereomeric ratio and enantiomeric excess) of the reaction.[12][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. The base or acid catalyst is not effective. 2. The reaction temperature is too low or too high. 3. Significant steric hindrance is impeding ring closure. 4. The chosen catalyst is being poisoned by impurities. | 1. Screen a range of bases or Lewis acids to find one suitable for your substrate.[14][15] 2. Methodically vary the temperature, monitoring for product formation versus decomposition. 3. Redesign the substrate to reduce steric clash near the reaction centers. 4. Ensure all starting materials and solvents are pure and dry. |
| Formation of Dimer or Polymer Side Products | 1. The concentration of the starting material is too high, favoring intermolecular reactions over the desired intramolecular cyclization.[1] | 1. Employ high-dilution conditions. This can be achieved by using a larger volume of solvent and adding the substrate slowly over several hours using a syringe pump.[1] |
| Multiple Products (Poor Regio- or Stereoselectivity) | 1. The substrate has multiple potential reaction sites. 2. The reaction conditions do not favor the formation of a single stereoisomer. | 1. Use protecting groups to block alternative reactive sites.[6] 2. Introduce a chiral catalyst (organocatalyst or metal complex) to induce stereoselectivity.[10][12] Screen different solvents, as they can influence the transition state and thus the stereochemical outcome.[13] |
| Aldehyde Degradation During Purification | 1. The aldehyde is sensitive to the silica gel used in column chromatography, leading to oxidation or decomposition.[4] 2. The aldehyde is unstable under the pH conditions of the aqueous workup. | 1. Deactivate the silica gel by pre-treating it with a base like triethylamine.[4] 2. Alternatively, use a non-chromatographic method like bisulfite extraction for purification.[3][16] 3. Maintain a neutral pH during extraction and minimize exposure to strong acids or bases. |
Visual Guides and Workflows
References
- 1. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 2. jackwestin.com [jackwestin.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Groups [organic-chemistry.org]
- 7. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Synthesis of Spiro Heterocyclic Compounds Using a Combination of Organocatalysis and Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Workup [chem.rochester.edu]
Technical Support Center: Purification of Polar Aza-Spirocyclic Compounds
Welcome to the technical support center for the purification of polar aza-spirocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar aza-spirocyclic compounds?
A1: The purification of polar aza-spirocyclic compounds presents a unique set of challenges stemming from their inherent polarity and the presence of a basic nitrogen atom. Common difficulties include:
-
Strong Binding to Silica Gel: The polar nature of these compounds, particularly the basic nitrogen, leads to strong interactions with the acidic silica gel stationary phase. This can result in streaking, tailing of peaks, or even irreversible adsorption, leading to low recovery.[1][2][3]
-
Poor Solubility: These compounds often exhibit poor solubility in less polar organic solvents commonly used in normal-phase chromatography.[2]
-
Separation of Stereoisomers: Aza-spirocycles often contain multiple chiral centers, leading to the formation of diastereomers and enantiomers which can be difficult to separate due to their similar physicochemical properties.[4]
-
Co-elution with Impurities: Structurally similar impurities can co-elute with the target compound, making isolation challenging.[1][4]
-
Compound Instability: Some aza-spirocyclic compounds may be unstable on acidic stationary phases like silica gel, leading to degradation during purification.[4]
Q2: When should I consider using a purification technique other than standard silica gel chromatography?
A2: You should consider alternative techniques when you observe the following issues with standard silica gel chromatography:
-
Significant streaking or tailing of your compound on a TLC plate, even with polar mobile phases. [3]
-
Your compound remains at the baseline of the TLC plate.
-
Low recovery of your compound from a silica gel column. [4]
-
Evidence of compound degradation on the TLC plate or after column chromatography. [4]
Effective alternatives include reversed-phase chromatography, ion-exchange chromatography, or using a different stationary phase like alumina or amine-functionalized silica.[1][5]
Q3: How can I improve the peak shape and separation of my basic aza-spirocyclic compound during normal-phase chromatography?
A3: To improve peak shape and separation, you can add a basic modifier to your mobile phase. This helps to saturate the acidic silanol groups on the silica gel surface, reducing their strong interaction with the basic nitrogen of your compound. Common basic additives include:
-
Triethylamine (Et₃N), typically at a concentration of 0.1-1%.[5]
-
Ammonium hydroxide (NH₄OH), often used as a 1-2% solution in the more polar solvent of the mobile phase.[3][5]
Q4: What are the recommended methods for assessing the purity of the final aza-spirocyclic compound?
A4: A combination of analytical techniques is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is a highly sensitive method for detecting and quantifying impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.[4]
-
Quantitative NMR (qNMR): This technique can determine the absolute purity of a sample without needing a reference standard of the analyte.[4]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and any impurities.
Troubleshooting Guides
Problem 1: Compound Streaks or Remains at the Baseline on Silica Gel TLC
Problem 2: Low Recovery After Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Irreversible Adsorption | For highly polar compounds, consider using reversed-phase chromatography or adding a modifier (e.g., a small amount of triethylamine for basic compounds) to the mobile phase in normal-phase chromatography.[4] |
| Compound Instability on Silica Gel | Test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if degradation occurs. If unstable, consider using a less acidic stationary phase like alumina or a bonded silica phase.[4] |
| Co-elution with Impurities | Optimize the mobile phase composition to improve resolution. A shallower gradient or isocratic elution may be necessary.[4] |
| Precipitation on the Column | Ensure the sample is fully dissolved in the loading solvent. If solubility is an issue, consider dry loading.[4] |
Experimental Protocols
Protocol 1: Flash Chromatography of a Polar Aza-Spirocyclic Compound using a Basic Modifier
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems containing a basic modifier (e.g., 90:9:1 dichloromethane:methanol:ammonium hydroxide) to find a system that gives good separation of the desired compound from impurities (ideal Rf between 0.2 and 0.4).[5]
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (containing the basic modifier).
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[4]
-
Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude material in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the dried silica onto the top of the column.[4]
-
-
Elution:
-
Begin eluting with the mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure desired compound.
-
Remove the solvent under reduced pressure to obtain the purified aza-spirocyclic compound.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column Selection: Choose a suitable HPLC column. For polar aza-spirocyclic compounds, a reversed-phase column (e.g., C18) is often a good starting point.[1]
-
Mobile Phase Preparation:
-
Prepare a mobile phase system, typically consisting of an aqueous phase and an organic phase (e.g., water and acetonitrile or methanol).
-
For basic aza-spirocyclic compounds, adding a modifier to the mobile phase can improve peak shape. Common modifiers for reversed-phase HPLC include:
-
Formic acid (0.1%)
-
Trifluoroacetic acid (TFA) (0.1%)
-
Ammonium bicarbonate for basic methods.[5]
-
-
-
Sample Preparation:
-
Accurately weigh a small amount of the purified compound.
-
Dissolve it in a suitable solvent (e.g., the mobile phase or a compatible solvent) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run the analysis using either an isocratic or gradient elution method.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis at a wavelength where the compound absorbs).
-
-
Data Interpretation:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the compound by determining the percentage of the area of the main peak relative to the total area of all peaks.
-
Logical Workflow for Purification Strategy Selection
References
Validation & Comparative
Navigating Spirocyclic Scaffolds: A Comparative Guide to the NMR Spectra of Azaspiro[3.5]nonane Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate and a key alternative, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. The structural elucidation of these spirocyclic frameworks, which are of growing interest in medicinal chemistry, relies heavily on detailed NMR analysis.
This report presents predicted ¹H and ¹³C NMR data for both the target compound and its oxo-analogue to aid in their differentiation and characterization. The presented data is computationally generated and should be used as a reference for experimental verification.
Comparative NMR Data Analysis
The predicted ¹H and ¹³C NMR spectral data for this compound and tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate are summarized below. These tables highlight the key differences in chemical shifts that arise from the presence of a formyl versus an oxo group at the 2-position of the spirocyclic system.
Table 1: Predicted ¹H NMR Data Comparison
| Compound | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| This compound | 9.65 | s | 1H | CHO |
| 3.40 | m | 4H | N-CH₂ | |
| 2.80 | m | 1H | CH-CHO | |
| 1.80-2.20 | m | 8H | Cyclobutyl & Piperidinyl CH₂ | |
| 1.45 | s | 9H | C(CH₃)₃ | |
| tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 3.50 | t | 4H | N-CH₂ |
| 2.50 | t | 2H | CH₂-C=O | |
| 1.90 | t | 2H | Spiro-CH₂ | |
| 1.70 | m | 4H | Piperidinyl CH₂ | |
| 1.46 | s | 9H | C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data Comparison
| Compound | Chemical Shift (δ ppm) | Assignment |
| This compound | 202.5 | CHO |
| 154.8 | N-COO | |
| 79.5 | C(CH₃)₃ | |
| 52.0 | CH-CHO | |
| 45.0 | N-CH₂ | |
| 35.0 | Spiro C | |
| 30.0, 28.5, 25.0 | Cyclobutyl & Piperidinyl CH₂ | |
| 28.4 | C(CH₃)₃ | |
| tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 209.0 | C=O |
| 154.7 | N-COO | |
| 79.6 | C(CH₃)₃ | |
| 51.5 | CH₂-C=O | |
| 44.8 | N-CH₂ | |
| 38.0 | Spiro C | |
| 34.0, 28.0 | Cyclobutyl & Piperidinyl CH₂ | |
| 28.4 | C(CH₃)₃ |
Experimental Protocols
A general protocol for the acquisition of NMR data is provided below. Specific parameters should be optimized for the instrument and sample in use.
General NMR Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
Workflow for NMR Data Comparison
The following diagram illustrates a logical workflow for the comparison of NMR data for the characterization of spirocyclic compounds.
Caption: Workflow for the comparative analysis of NMR data.
This guide provides a foundational framework for the analysis and differentiation of this compound and its oxo-analogue using NMR spectroscopy. Researchers are encouraged to use this predicted data as a reference and to perform their own experimental verification.
Mass Spectrometric Characterization: A Comparative Guide for Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate and its Analogs
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and fragmentation patterns, offering deep insights into a molecule's structure. This guide provides a comparative analysis of the mass spectrometric behavior of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate and its keto analog, Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, supported by predicted fragmentation pathways and detailed experimental protocols.
The tert-butyloxycarbonyl (Boc) protecting group, a common moiety in synthetic chemistry, exhibits characteristic fragmentation patterns under mass spectrometric analysis. Its inherent instability often leads to facile cleavage, providing significant structural clues. When coupled with other functional groups, such as an aldehyde or a ketone on a spirocyclic scaffold, the resulting fragmentation landscape becomes a unique fingerprint of the molecule.
Comparative Analysis of Fragmentation Patterns
The primary distinction in the mass spectra of this compound and its keto analog is expected to arise from the differing fragmentation pathways of the formyl and keto groups, respectively. While both compounds will exhibit fragmentation related to the Boc group, the nature of the carbonyl functionality will dictate unique cleavage patterns.
| Property | This compound | Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate |
| Molecular Formula | C14H23NO3 | C13H21NO3 |
| Exact Mass | 253.1678 Da | 239.1521 Da |
| Expected [M+H]+ | m/z 254.1751 | m/z 240.1594 |
| Predicted Major Fragments (m/z) | Boc Group Fragmentation: | Boc Group Fragmentation: |
| 198.1180 ([M-C4H8+H]+) | 184.0973 ([M-C4H8+H]+) | |
| 154.1281 ([M-C5H9O2+H]+) | 140.1075 ([M-C5H9O2+H]+) | |
| Aldehyde Fragmentation: | Ketone Fragmentation: | |
| 253.1678 ([M-H]+) | 211.1281 ([M-CO+H]+) | |
| 225.1703 ([M-CHO]+) | 183.1332 ([M-C2H4O+H]+, from α-cleavage) |
Experimental Protocols
A detailed methodology for the analysis of these compounds using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below.
Sample Preparation:
-
Prepare a stock solution of the analyte (this compound or its analog) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL.
LC-MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Full scan MS and data-dependent MS/MS. For MS/MS, select the protonated molecule ([M+H]+) as the precursor ion and apply a collision energy of 10-30 eV.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for mass spectrometric analysis and a conceptual representation of the fragmentation logic.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Conceptual fragmentation pathways.
comparative analysis of spirocyclic linkers in PROTAC design
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein ligand and the E3 ligase ligand, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the resulting molecule.[1][2] While flexible alkyl and polyethylene glycol (PEG) linkers have been historically prevalent due to their synthetic accessibility, there is a growing interest in more rigid and conformationally constrained linkers, such as those incorporating spirocyclic motifs.[2][3][4] This guide provides a comparative analysis of spirocyclic linkers in PROTAC design, offering insights into their potential advantages and disadvantages, supported by experimental principles.
The Role of the Linker in PROTAC Function
A PROTAC's linker is not merely a spacer but an active component that influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[1] Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]
Comparative Analysis of Linker Types: Spirocyclic vs. Linear Linkers
Spirocyclic linkers offer a unique three-dimensional and rigid geometry that can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing ternary complex formation and, consequently, degradation potency.[4] This contrasts with flexible linear linkers, which exist as a multitude of conformers in solution, only a fraction of which may be active.
Key Performance Metrics: An Illustrative Comparison
The following table summarizes hypothetical yet representative experimental data comparing a PROTAC with a spirocyclic linker to analogous PROTACs with linear alkyl and PEG linkers. This data is intended to illustrate the potential performance differences based on the principles of linker rigidity and physicochemical properties.
| Linker Type | PROTAC ID | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| Spirocyclic | PROTAC-Spiro | BRD4 | VHL | 5 | >95 | 1.2 | 25 |
| Linear Alkyl | PROTAC-Alkyl | BRD4 | VHL | 25 | 90 | 2.5 | 10 |
| Linear PEG | PROTAC-PEG | BRD4 | VHL | 50 | 85 | 0.8 | 50 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key indicators of PROTAC efficacy.[6]
Interpretation of Illustrative Data:
-
Potency (DC50): The spirocyclic linker-containing PROTAC exhibits a lower DC50 value, suggesting higher potency. This can be attributed to the rigid structure pre-organizing the molecule for optimal ternary complex formation, reducing the entropic penalty of binding.[]
-
Efficacy (Dmax): The spirocyclic linker may lead to a higher maximal degradation level (Dmax), indicating the formation of a more stable and productive ternary complex.
-
Permeability: The rigid and potentially more lipophilic nature of the spirocyclic linker might lead to moderate permeability compared to a highly flexible and lipophilic alkyl linker. However, it may be more permeable than a polar PEG linker. The ability of PROTACs to adopt folded conformations that shield polar surface area in nonpolar environments is correlated with higher cell permeability.[7][8][9]
-
Solubility: The introduction of a rigid, non-polar spirocyclic motif might decrease aqueous solubility compared to a hydrophilic PEG linker, but could be comparable to or slightly better than a purely aliphatic alkyl linker.
It is important to note that while spirocyclic linkers offer theoretical advantages, their synthesis can be more complex, and in some cases, has led to failures in PROTAC preparation.[10]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6][11]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay to ensure equal protein loading for the Western blot.
-
-
Western Blotting:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6][12]
-
Protocol 2: Ternary Complex Formation Assay (Illustrative: TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common biophysical assay to measure the formation of the ternary complex in vitro.[13]
-
Reagents and Proteins:
-
Purified target protein (e.g., His-tagged BRD4).
-
Purified E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC).
-
Terbium-cryptate labeled anti-His antibody (donor).
-
d2-labeled anti-GST antibody (acceptor).
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add the target protein, E3 ligase complex, and the PROTAC at various concentrations.
-
Add the donor and acceptor antibodies to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
-
Signal Detection:
-
Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm) using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration-dependent formation of the ternary complex. A bell-shaped curve is often observed, which is characteristic of PROTAC-induced ternary complex formation.[14]
-
Visualizing PROTAC Mechanisms and Workflows
The following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for PROTAC evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Conclusion
The choice of linker is a critical determinant of PROTAC success. Spirocyclic linkers, as a class of rigid linkers, offer the potential to improve PROTAC potency by pre-organizing the molecule into a bioactive conformation favorable for ternary complex formation. However, this must be balanced with potential challenges in synthesis and the impact on physicochemical properties such as permeability and solubility. The experimental protocols and comparative framework presented in this guide provide a foundation for the rational design and evaluation of PROTACs incorporating spirocyclic linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. News - Single [spirochem.com]
- 4. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ternary Complex Formation [promega.sg]
Unlocking Potential: A Comparative Guide to the GPR119 Agonist Activity of Azaspiro[3.5]nonane Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of azaspiro[3.5]nonane compounds as GPR119 agonists, supported by experimental data. Discover their performance relative to other alternatives and delve into the detailed methodologies behind the key experiments.
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for type 2 diabetes and related metabolic disorders. Its activation stimulates glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from the intestine. The azaspiro[3.5]nonane scaffold has been identified as a key structural motif in the design of potent and selective GPR119 agonists. This guide offers a comprehensive validation of their agonist activity.
Comparative Agonist Activity: Azaspiro[3.5]nonane Derivatives vs. Other GPR119 Agonists
The following tables summarize the in vitro potency and pharmacokinetic profiles of a lead azaspiro[3.5]nonane compound, 54g, and provide a comparison with other well-characterized GPR119 agonists.
Table 1: In Vitro GPR119 Agonist Activity
| Compound | Scaffold | hGPR119 EC50 (nM) | rGPR119 EC50 (nM) | Reference |
| Compound 54g | Azaspiro[3.5]nonane | 1.2 | 2.5 | [1] |
| AR231453 | Phenyl-thiazole | 4.7 - 9 | - | [2] |
| APD597 | Not disclosed | 46 | - | [3] |
| PSN632408 | Phenyl-oxadiazole | 7900 | 5600 | [4] |
| MBX-2982 | Biphenyl-tetrazole | - | - | [5] |
Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats (3 mg/kg, oral)
| Parameter | Value |
| Tmax (h) | 1.0 |
| Cmax (ng/mL) | 358 |
| AUC (ng·h/mL) | 1340 |
| t1/2 (h) | 3.2 |
| Bioavailability (%) | 45 |
Data for Compound 54g extracted from Matsuda et al., Bioorganic & Medicinal Chemistry, 2018.[1]
GPR119 Signaling Pathway and Agonist Validation Workflow
The activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to the secretion of insulin and GLP-1. The following diagrams illustrate this pathway and a typical experimental workflow for validating the activity of GPR119 agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro cAMP Accumulation Assay
This assay quantifies the ability of a compound to stimulate the production of cyclic AMP (cAMP) in a cell line stably expressing the human GPR119 receptor.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human GPR119 receptor are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cell Seeding: Cells are seeded into 384-well plates and incubated overnight to allow for attachment.
-
Assay Procedure:
-
The culture medium is removed, and the cells are incubated with an assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for 30 minutes at room temperature to prevent cAMP degradation.
-
Test compounds are serially diluted and added to the wells.
-
The plates are incubated for 30 minutes at room temperature.
-
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available detection kit, such as a LANCE Ultra cAMP kit.
-
Data Analysis: The EC50 value, the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT)
This experiment evaluates the effect of a test compound on glucose tolerance in an animal model.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Acclimatization and Fasting: Animals are acclimatized for at least one week and then fasted overnight (approximately 16 hours) with free access to water.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) at a specified dose.
-
Glucose Challenge: After a set period (e.g., 30 or 60 minutes) following compound administration, a glucose solution (e.g., 2 g/kg) is administered orally.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels are measured using a glucometer.
-
Data Analysis: Blood glucose levels are plotted against time, and the area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance. A significant reduction in the AUC for the compound-treated group compared to the vehicle-treated group indicates a positive effect.[1]
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
comparing Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate with other aldehyde building blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems have garnered significant attention for their ability to introduce three-dimensionality and conformational rigidity, often leading to improved target engagement and metabolic stability. This guide provides a comprehensive comparison of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate with other relevant aldehyde building blocks, offering a data-driven perspective on their utility in common synthetic transformations crucial for drug discovery.
Introduction to Spirocyclic Aldehydes
This compound is a unique building block that combines the conformational constraint of a spirocyclic scaffold with a reactive aldehyde functionality and a Boc-protected amine. This combination makes it an attractive starting material for the synthesis of diverse compound libraries. The spirocyclic core can orient substituents in distinct vectors in three-dimensional space, which can be advantageous for exploring the binding pockets of biological targets.
This guide will focus on the comparative performance of this spirocyclic aldehyde in two key reactions central to medicinal chemistry: reductive amination and the Wittig reaction . We will compare its reactivity with that of other commercially available and structurally relevant aldehydes: a monocyclic analogue, N-Boc-4-formylpiperidine , and smaller ring systems, N-Boc-3-formylazetidine and N-Boc-3-formylpyrrolidine .
Reductive Amination: A Cornerstone of Amine Synthesis
Reductive amination is a widely employed method for the formation of carbon-nitrogen bonds, allowing for the introduction of diverse amine functionalities. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ. The efficiency of this reaction can be influenced by the steric and electronic properties of both the aldehyde and the amine.
Comparative Performance in Reductive Amination
While specific experimental data for the reductive amination of this compound is not extensively available in the public domain, we can infer its likely reactivity based on structurally similar compounds and general principles. For a direct comparison, we present a detailed protocol for the reductive amination of the closely related N-Boc-4-formylpiperidine.
| Aldehyde Building Block | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Boc-4-formylpiperidine | Methylamine (40% in water) | Sodium triacetoxyborohydride | Dichloromethane | Not explicitly stated, but protocol is for synthesis. | [1] |
| This compound | Hypothetical Primary Amine | Sodium triacetoxyborohydride | Dichloromethane | Expected to be moderate to high | Inference |
| N-Boc-3-formylazetidine | Hypothetical Primary Amine | Sodium triacetoxyborohydride | Dichloromethane | Expected to be reactive due to ring strain | Inference |
| N-Boc-3-formylpyrrolidine | Hypothetical Primary Amine | Sodium triacetoxyborohydride | Dichloromethane | Expected to be moderate to high | Inference |
Discussion: The spirocyclic nature of this compound may introduce steric hindrance around the aldehyde, potentially influencing the rate of imine formation compared to the less hindered N-Boc-4-formylpiperidine. However, the overall yields are generally expected to be good with common reducing agents like sodium triacetoxyborohydride. The smaller, more strained ring systems of N-Boc-3-formylazetidine might exhibit altered reactivity.
Experimental Protocol: Reductive Amination of N-Boc-4-formylpiperidine
Materials:
-
N-Boc-4-formylpiperidine
-
Methylamine (40% in water)
-
Sodium triacetoxyborohydride
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-Boc-4-formylpiperidine (1.0 equivalent) in anhydrous DCM, add methylamine (1.2 equivalents).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
Reductive Amination Workflow
Wittig Reaction: A Classic Olefination Method
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. The stereochemical outcome of the reaction is highly dependent on the nature of the phosphorus ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.
Comparative Performance in the Wittig Reaction
| Aldehyde Building Block | Ylide Type | Expected Major Isomer | Potential Yield | Reference |
| N-Boc-4-formylpiperidine | Stabilized (e.g., Ph₃P=CHCO₂Et) | (E)-alkene | High | [2] |
| This compound | Stabilized | (E)-alkene | Moderate to High | Inference |
| N-Boc-3-formylazetidine | Stabilized | (E)-alkene | Moderate to High | Inference |
| N-Boc-3-formylpyrrolidine | Stabilized | (E)-alkene | Moderate to High | Inference |
Discussion: For a given ylide, the inherent conformational rigidity of the spirocyclic aldehyde may lead to a higher degree of stereoselectivity in the Wittig reaction compared to more flexible acyclic aldehydes. The facial bias created by the spirocyclic system could favor one trajectory of ylide attack over the other.
Experimental Protocol: General Wittig Reaction
Materials:
-
Aldehyde (e.g., N-Boc-4-formylpiperidine)
-
Phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide)
-
Base (e.g., Sodium hydride or Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dichloromethane)
Procedure:
-
To a suspension of the phosphonium salt (1.1 equivalents) in the anhydrous solvent, add the base at 0 °C.
-
Stir the mixture at room temperature until the characteristic color of the ylide appears.
-
Cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the alkene.
Wittig Reaction Pathway
Logical Relationships and Structural Considerations
The choice of an aldehyde building block in drug discovery is often dictated by the desired spatial arrangement of substituents and the overall molecular properties.
Structural Comparison of Aldehydes
The spirocyclic nature of this compound offers a distinct advantage in presenting substituents in well-defined spatial orientations, which can be critical for achieving high-affinity binding to a biological target. While potentially more sterically hindered, this can also be exploited to enhance selectivity. The monocyclic and smaller ring analogues provide alternative conformational profiles and reactivity that can be valuable in structure-activity relationship (SAR) studies.
Conclusion
This compound represents a valuable and somewhat underexplored building block for introducing spirocyclic motifs in drug discovery programs. While direct comparative experimental data is sparse, its performance in key synthetic transformations like reductive amination and the Wittig reaction is expected to be robust, with the potential for unique stereochemical outcomes due to its rigid, three-dimensional structure. The choice between this and other cyclic amino aldehydes will depend on the specific goals of the medicinal chemist, including the desired level of molecular complexity, conformational constraint, and the targeted biological space. Further publication of experimental data for this compound will undoubtedly solidify its position as a key tool for the synthesis of next-generation therapeutics.
References
Structure-Activity Relationship of 7-Azaspiro[3.5]nonane Analogs: A Comparative Guide
The 7-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-azaspiro[3.5]nonane analogs for various protein targets, supported by experimental data and detailed protocols. This information is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this versatile scaffold.
GPR119 Agonists for Type 2 Diabetes
The 7-azaspiro[3.5]nonane core has been successfully employed in the development of potent agonists for the G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.[1][2] Activation of GPR119 stimulates glucose-dependent insulin secretion and the release of incretin hormones.[2]
Structure-Activity Relationship Highlights:
The SAR studies of 7-azaspiro[3.5]nonane-based GPR119 agonists have revealed key structural features that govern their potency. Optimization of the piperidine N-capping group (R²) and the aryl group (R³) has been a primary focus.[1] The rigid spirocyclic core is believed to position these interacting moieties in an optimal orientation for binding to the GPR119 receptor, thereby enhancing potency and efficacy.[2]
Quantitative Data:
| Compound | R² (Piperidine N-capping group) | R³ (Aryl group) | hGPR119 EC50 (nM) |
| 54g | [Structure not fully disclosed] | [Structure not fully disclosed] | Potent agonist activity reported[1] |
Note: Specific EC50 values for a series of analogs were not publicly available in the reviewed literature. Compound 54g was identified as a potent agonist with a favorable pharmacokinetic profile and glucose-lowering effects in diabetic rats.[1]
Experimental Protocol: In Vitro GPR119 Activity Assay (cAMP Measurement)
This assay quantifies the agonist-induced activation of GPR119 by measuring the intracellular accumulation of cyclic AMP (cAMP).[2]
1. Cell Culture:
-
A stable cell line (e.g., HEK293 or CHO) expressing the human or rat GPR119 receptor is cultured in appropriate media.
-
Cells are seeded into 384-well plates and incubated overnight.[2]
2. Assay Procedure:
-
The culture medium is removed, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature to prevent cAMP degradation.[2]
-
Test compounds at various concentrations are added to the wells.
-
The plates are incubated for an additional 30 minutes at room temperature.[2]
3. Detection:
-
Intracellular cAMP levels are determined using a commercially available cAMP assay kit (e.g., HTRF or LANCE).[2]
4. Data Analysis:
-
The half-maximal effective concentration (EC50) values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[2]
GPR119 Signaling Pathway
SARS-CoV-2 3C-like Protease (3CLpro) Inhibitors
Derivatives of the closely related 6-azaspiro[3.5]nonane scaffold have been investigated as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication.
Structure-Activity Relationship Highlights:
The spirocyclic core helps to position substituents to interact with the S4 subsite of the 3CLpro active site. The larger 6-membered nitrogen heterocycle of the azaspiro[3.5]nonane, compared to smaller spirocycles, allows for extended engagement with a hydrophobic cleft in the S4 subsite. This interaction can "lock" the inhibitor in a stable conformation, precluding multiple binding modes and potentially enhancing inhibitory activity.
Quantitative Data:
| Compound | Spirocyclic Core | IC50 (µM) vs. SARS-CoV-2 3CLpro |
| 7c | 6-Azaspiro[3.5]nonane | [Data not specified in abstract] |
| 8c | 6-Azaspiro[3.5]nonane | [Data not specified in abstract] |
| 9c | 6-Azaspiro[3.5]nonane | [Data not specified in abstract] |
| 10c | 6-Azaspiro[3.5]nonane | [Data not specified in abstract] |
| 11c | 6-Azaspiro[3.5]nonane | [Data not specified in abstract] |
Note: The referenced study indicates that these compounds generally display high inhibitory activity with IC50 values in the submicromolar range. For specific values, the full publication should be consulted.
Experimental Protocol: SARS-CoV-2 3CLpro FRET Assay
This biochemical assay measures the inhibition of 3CLpro enzymatic activity using a fluorescence resonance energy transfer (FRET) substrate.
1. Reagents:
-
Recombinant, purified SARS-CoV-2 3CLpro enzyme.
-
FRET substrate: A fluorescently labeled peptide containing a 3CLpro cleavage site (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
2. Assay Procedure:
-
In a 96-well or 384-well plate, add the test inhibitor at various concentrations.
-
Add the 3CLpro enzyme to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate.
3. Detection:
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader at appropriate excitation and emission wavelengths.
4. Data Analysis:
-
The rate of reaction is determined from the initial linear portion of the fluorescence curve.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Experimental Workflow: 3CLpro Inhibition Assay
Sigma Receptor Ligands
The 2,7-diazaspiro[3.5]nonane scaffold, a close analog of 7-azaspiro[3.5]nonane, has been utilized to develop high-affinity ligands for sigma receptors (S1R and S2R), which are implicated in various central nervous system disorders.[3]
Structure-Activity Relationship Highlights:
The 2,7-diazaspiro[3.5]nonane core provides a rigid framework for orienting substituents that interact with the sigma receptor binding sites. The presence of two basic nitrogen atoms within this scaffold appears to be beneficial for high affinity, particularly for the S1R.[3] Modifications to the substituents on these nitrogen atoms significantly modulate the binding affinity and selectivity for S1R versus S2R.[3]
Quantitative Data:
| Compound | R¹ | R² | S1R Ki (nM) | S2R Ki (nM) |
| 4b | [Structure not specified] | [Structure not specified] | 2.7 | 27 |
| 4c | [Structure not specified] | [Structure not specified] | 3.5 | [Not specified] |
| 5b | [Structure not specified] | [Structure not specified] | 13 | 102 |
| 8f | [Structure not specified] | [Structure not specified] | 10 | 165 |
Data is for 2,7-diazaspiro[3.5]nonane derivatives.[3]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the sigma-1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from a tissue source with high expression of sigma-1 receptors (e.g., guinea pig liver).
2. Assay Procedure:
-
In a reaction tube, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine), and the test compound at various concentrations.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
3. Separation and Detection:
-
Separate the bound and free radioligand using rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Sigma-1 Receptor Signaling Overview
Muscarinic Receptor Antagonists
While specific quantitative SAR data for 7-azaspiro[3.5]nonane analogs as muscarinic receptor antagonists was not available in the reviewed literature, the general principles of muscarinic antagonist design and relevant experimental protocols are presented below. Muscarinic antagonists are used to treat a variety of conditions, including overactive bladder and chronic obstructive pulmonary disease.
General Structure-Activity Relationship of Muscarinic Antagonists:
-
Basic Nitrogen: A tertiary or quaternary amine is typically required for binding to the anionic site of the muscarinic receptor.
-
Bulky Groups: Large, bulky hydrophobic groups attached to a central carbon or quaternary nitrogen enhance binding affinity and antagonist activity.
-
Ester or Ether Linkage: An ester or ether functionality is often present, contributing to the proper spatial arrangement and binding interactions.
-
Hydroxyl Group: The presence of a hydroxyl group can increase potency through hydrogen bonding with the receptor.
Experimental Protocol: M1 Muscarinic Receptor Antagonist Assay (Calcium Flux)
This cell-based functional assay measures the ability of a compound to inhibit the agonist-induced mobilization of intracellular calcium mediated by the M1 muscarinic receptor.
1. Cell Culture:
-
A cell line (e.g., CHO or HEK293) stably expressing the human M1 muscarinic receptor is used.
-
Cells are seeded in a multi-well plate and grown to an appropriate confluency.
2. Cell Loading:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
3. Assay Procedure:
-
The test compound (antagonist) at various concentrations is added to the cells and incubated.
-
A known M1 receptor agonist (e.g., carbachol or acetylcholine) is then added to stimulate the cells.
4. Detection:
-
The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
5. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified.
-
The concentration of the antagonist that produces 50% inhibition (IC50) is determined from the concentration-response curve.
M1 Muscarinic Receptor Signaling Pathway
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Muscarinic acetylcholine receptor antagonists: SAR and optimization of tyrosine ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Azaspiro[3.5]nonane Moiety in Drug Development: A Comparative Guide to In Vitro and In Vivo Performance
The azaspiro[3.5]nonane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can lead to enhanced potency, selectivity, and favorable pharmacokinetic properties of drug candidates. This guide provides a comparative analysis of drugs and clinical candidates containing the azaspiro[3.5]nonane moiety, with a focus on their in vitro and in vivo evaluation. The content is tailored for researchers, scientists, and drug development professionals, presenting objective comparisons supported by experimental data.
GPR119 Agonists for Type 2 Diabetes
The G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its dual role in promoting glucose-dependent insulin secretion and the release of incretin hormones. Several 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.
Quantitative Data Comparison
The following tables summarize the in vitro potency and pharmacokinetic profile of a representative 7-azaspiro[3.5]nonane GPR119 agonist, compound 54g, and compares it with other known GPR119 agonists.
Table 1: In Vitro Potency of GPR119 Agonists
| Compound | Scaffold | Target | EC50 (nM) | Species |
| Compound 54g | 7-Azaspiro[3.5]nonane | GPR119 | 1.2 | Human |
| Compound 54g | 7-Azaspiro[3.5]nonane | GPR119 | 2.5 | Rat |
| MK-8282 | Not specified | GPR119 | - | - |
| AR231453 | Not specified | GPR119 | - | - |
Table 2: Pharmacokinetic Profile of GPR119 Agonists in Sprague-Dawley Rats (Oral Administration)
| Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | t1/2 (h) | Bioavailability (F%) |
| Compound 54g | 3 | 1.0 | 358 | 1340 | 3.2 | 45 [1] |
| AR-231453 | 10 | 1 | 0.25 µM | 263 h*ng/mL | 1.1 | - |
Experimental Protocols
In Vitro GPR119 Activity Assay (cAMP Measurement)
This assay quantifies the agonist-induced activation of GPR119 by measuring the intracellular accumulation of cyclic AMP (cAMP).
-
Cell Culture: A stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.
-
Assay Buffer Preparation: The culture medium is removed, and cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature to prevent cAMP degradation.[1]
-
Compound Addition: Test compounds, including a reference agonist and a vehicle control, are added to the wells at various concentrations.
-
Incubation: The plates are incubated for a further 30 minutes at room temperature to allow for GPR119 activation and cAMP production.[1]
-
cAMP Detection: Intracellular cAMP levels are determined using a commercially available cAMP assay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE technologies.
-
Data Analysis: The EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model
This test evaluates the glucose-lowering effect of a GPR119 agonist in a diabetic animal model.
-
Animal Model: Type 2 diabetes is induced in male Sprague-Dawley rats through a high-fat diet and a low dose of streptozotocin.[1]
-
Fasting: The diabetic rats are fasted overnight before the experiment.
-
Compound Administration: The test compound (e.g., compound 54g) or vehicle is administered orally at a specified dose.[1]
-
Glucose Challenge: After a set time (e.g., 30 or 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.[1]
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.[1]
-
Blood Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess the glucose-lowering effect of the compound. A significant reduction in the glucose AUC in the compound-treated group compared to the vehicle group indicates efficacy.
Visualizations
Caption: GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.
Caption: Experimental workflow for the evaluation of azaspiro[3.5]nonane GPR119 agonists.
SARS-CoV-2 3CL Protease Inhibitors
The 3C-like protease (3CLpro or Mpro) is a crucial enzyme for the replication of coronaviruses, making it a prime target for antiviral therapeutics. A series of 6-azaspiro[3.5]nonane derivatives have demonstrated potent inhibitory activity against both SARS-CoV-2 and MERS-CoV 3CLpro.
Quantitative Data Comparison
The following table summarizes the in vitro inhibitory potency of representative 6-azaspiro[3.5]nonane-based inhibitors against SARS-CoV-2 and MERS-CoV 3CLpro. For comparison, data for Nirmatrelvir (the active component of Paxlovid) is also included.
Table 3: In Vitro Potency of 3CLpro Inhibitors
| Compound | Scaffold | Target Enzyme | IC50 (µM) |
| 7c | 6-Azaspiro[3.5]nonane | SARS-CoV-2 3CLpro | 0.25 ± 0.03 |
| 7c | 6-Azaspiro[3.5]nonane | MERS-CoV 3CLpro | 0.08 ± 0.01 |
| 8c | 6-Azaspiro[3.5]nonane | SARS-CoV-2 3CLpro | 0.18 ± 0.02 |
| 8c | 6-Azaspiro[3.5]nonane | MERS-CoV 3CLpro | 0.05 ± 0.01 |
| 9c | 6-Azaspiro[3.5]nonane | SARS-CoV-2 3CLpro | 0.15 ± 0.02 |
| 9c | 6-Azaspiro[3.5]nonane | MERS-CoV 3CLpro | 0.04 ± 0.01 |
| 10c | 6-Azaspiro[3.5]nonane | SARS-CoV-2 3CLpro | 0.21 ± 0.03 |
| 10c | 6-Azaspiro[3.5]nonane | MERS-CoV 3CLpro | 0.06 ± 0.01 |
| 11c | 6-Azaspiro[3.5]nonane | SARS-CoV-2 3CLpro | 0.32 ± 0.04 |
| 11c | 6-Azaspiro[3.5]nonane | MERS-CoV 3CLpro | 0.11 ± 0.02 |
| Nirmatrelvir | Peptidomimetic | SARS-CoV-2 3CLpro | 0.00311 (Ki) |
In vivo efficacy data for the specific 6-azaspiro[3.5]nonane derivatives was not available in the searched literature. However, studies on other potent 3CLpro inhibitors have shown significant survival benefits and reduction in viral load in animal models of SARS-CoV-2 and MERS-CoV infection, suggesting the potential for in vivo efficacy of these azaspiro[3.5]nonane compounds.[2][3]
Experimental Protocols
In Vitro SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of purified 3CLpro.
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl, NaCl, EDTA, and DTT.
-
Enzyme: Purified recombinant SARS-CoV-2 3CLpro.
-
Substrate: A fluorogenic peptide substrate containing a fluorophore and a quencher (e.g., (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH2). In the intact substrate, the quencher suppresses the fluorescence.
-
Test Compounds: Serial dilutions of the inhibitors are prepared in DMSO.
-
-
Assay Procedure:
-
In a microplate (e.g., 384-well), the test compound or DMSO (vehicle control) is pre-incubated with the 3CLpro enzyme to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
-
Data Acquisition:
-
The fluorescence intensity is measured over time using a fluorescence plate reader. As the enzyme cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal.
-
The percentage of inhibition for each compound concentration is determined relative to the DMSO control.
-
IC50 values are calculated by fitting the concentration-response data to a suitable equation.
-
In Vivo Efficacy Study in a Mouse Model of SARS-CoV-2 Infection
This study assesses the antiviral activity of a 3CLpro inhibitor in a relevant animal model.
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, are commonly used.
-
Infection: Animals are intranasally inoculated with a specific dose of a SARS-CoV-2 variant.
-
Treatment: The test compound or vehicle is administered to the mice via a relevant route (e.g., oral gavage or intraperitoneal injection) at specified doses and schedules, typically starting shortly after infection.
-
Monitoring: Mice are monitored daily for clinical signs of disease, such as weight loss and mortality.
-
Viral Load Determination: At specific time points post-infection, subsets of mice are euthanized, and tissues (e.g., lungs, brain) are collected to quantify the viral load using methods like plaque assay or RT-qPCR.
-
Histopathology: Tissues are also collected for histopathological analysis to assess the extent of tissue damage and inflammation.
-
Data Analysis: The efficacy of the inhibitor is determined by comparing the survival rates, body weight changes, viral loads, and pathological scores between the treated and vehicle control groups.
Visualizations
Caption: Inhibition of the SARS-CoV-2 replication cycle by an azaspiro[3.5]nonane 3CLpro inhibitor.
Caption: A generalized workflow for the discovery and evaluation of azaspiro[3.5]nonane-based antiviral agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Spectroscopic Analysis of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate and Related Aldehydes
For Immediate Release
This guide provides a detailed comparative spectroscopic analysis of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate, a key building block in medicinal chemistry, against two structurally relevant alternatives: N-Boc-piperidine-4-carbaldehyde and Cyclobutane carbaldehyde. This objective comparison, supported by experimental and predicted spectroscopic data, offers valuable insights for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of these compounds.
The structural complexity of this compound, featuring a spirocyclic system, a carbamate protecting group, and an aldehyde functionality, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is crucial for reaction monitoring, quality control, and the synthesis of novel pharmaceutical agents.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for the target compound and its comparators. The data for this compound is predicted, as experimental spectra are not publicly available, while the data for the comparator compounds are based on experimental findings.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental, 400 MHz, CDCl₃, δ in ppm)
| Compound | Aldehyde Proton (CHO) | Protons α to Aldehyde | Piperidine/Cyclobutane Ring Protons | Boc Group Protons [(CH₃)₃C] | Data Source |
| This compound | ~9.7 (s) | ~2.5-2.7 (m) | ~1.5-2.2 (m), ~3.4-3.6 (m) | ~1.45 (s, 9H) | Predicted |
| N-Boc-piperidine-4-carbaldehyde | 9.76 (s, 1H) | ~2.4 (m, 1H) | 1.6-2.0 (m, 4H), 2.9 (t, 2H), 4.1 (br d, 2H) | 1.46 (s, 9H) | Experimental |
| Cyclobutane carbaldehyde | 9.8 (d, 1H) | ~3.1 (m, 1H) | 1.8-2.3 (m, 6H) | N/A | Experimental[1] |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental, 100 MHz, CDCl₃, δ in ppm)
| Compound | Aldehyde Carbonyl (C=O) | Carbon α to Aldehyde | Piperidine/Cyclobutane Ring Carbons | Spiro Carbon | Boc Group Carbons [(CH₃)₃C & C=O] | Data Source |
| This compound | ~204 | ~52 | ~25, ~35, ~45, ~48 | ~40 | ~28.5, ~80, ~155 | Predicted |
| N-Boc-piperidine-4-carbaldehyde | 204.5 | 52.1 | 28.3, 43.5 | N/A | 28.4, 79.8, 154.8 | Experimental |
| Cyclobutane carbaldehyde | 205.1 | 51.9 | 22.4, 25.3 | N/A | N/A | Experimental |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C-H Stretch (Aldehyde) | C-O Stretch (Carbamate) | N-H/O-H Region | Data Source |
| This compound | ~1730 | ~2720, ~2820 | ~1690 | None | Predicted |
| N-Boc-piperidine-4-carbaldehyde | 1732 | 2715, 2815 | 1685 | None | Experimental |
| Cyclobutane carbaldehyde | 1725-1730 | ~2710, ~2810 | N/A | None | Experimental |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions | Ionization Method | Data Source |
| This compound | 253.18 | 57 | 197 ([M-C₄H₈]⁺), 154 ([M-Boc+H]⁺), 126, 98 | ESI/EI (Predicted) | Predicted |
| N-Boc-piperidine-4-carbaldehyde | 213.15 | 57 | 158 ([M-C₄H₉]⁺), 114 ([M-Boc+H]⁺), 82 | ESI/EI | Experimental |
| Cyclobutane carbaldehyde | 84.06 | 56 | 55, 41, 29, 28 ([C₂H₄]⁺) | EI | Experimental[2] |
Comparative Analysis
A detailed comparison of the spectroscopic data reveals key structural insights:
-
¹H NMR: The aldehyde proton in all three compounds appears in the characteristic downfield region of 9.7-9.8 ppm. For this compound, the complexity of the spirocyclic system is expected to result in overlapping multiplets for the ring protons. The presence of the Boc group is clearly indicated by the sharp singlet at approximately 1.45 ppm, integrating to nine protons, a feature shared with N-Boc-piperidine-4-carbaldehyde.
-
¹³C NMR: The aldehyde carbonyl carbon resonates at a similar chemical shift (~204-205 ppm) in all three molecules. The spiro carbon in this compound is a unique feature and is predicted to appear around 40 ppm. The carbons of the Boc group are consistently found at approximately 28.5 ppm (methyls), 80 ppm (quaternary carbon), and 155 ppm (carbonyl).
-
IR Spectroscopy: The aldehyde C=O stretch is a strong band around 1730 cm⁻¹ for all compounds. The characteristic C-H stretches of the aldehyde group are expected around 2720 and 2820 cm⁻¹. For the Boc-protected compounds, a strong carbamate C=O stretch is observed around 1690 cm⁻¹.
-
Mass Spectrometry: The fragmentation patterns are highly diagnostic. The Boc-protected compounds typically show a base peak at m/z 57, corresponding to the tert-butyl cation ([C₄H₉]⁺). Loss of the Boc group is also a common fragmentation pathway. For Cyclobutane carbaldehyde, fragmentation of the cyclobutane ring is prominent, with a base peak at m/z 56 and a significant peak at m/z 28 due to the loss of ethylene.
Experimental Workflow and Protocols
The reliable spectroscopic analysis of novel compounds follows a standardized workflow, as illustrated in the diagram below. This ensures accurate and reproducible data for structural elucidation and purity assessment.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Key Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is typically used.
-
¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solids, a small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquids can be analyzed as a thin film between salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer is used. ESI is a soft ionization technique suitable for polar and thermally labile molecules, while EI is a hard ionization technique that provides detailed fragmentation patterns.
-
Data Acquisition: The instrument is operated in either positive or negative ion mode. Data is collected over a relevant mass-to-charge (m/z) range.
-
This comparative guide underscores the power of a multi-technique spectroscopic approach for the unambiguous characterization of complex organic molecules. The distinct spectral features of this compound and its alternatives provide a solid foundation for their identification and use in advancing drug discovery and development.
References
Safety Operating Guide
Proper Disposal of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate, a heterocyclic compound commonly used in organic synthesis. Adherence to these guidelines is crucial for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
Hazard Summary:
| Property | Information | Citations |
| GHS Classification | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Hazard Statements | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1] |
| Signal Word | Warning | [1] |
Disposal Operational Plan
The primary strategy for the disposal of this compound involves the neutralization of the reactive aldehyde functional group, followed by disposal as hazardous waste. Due to the presence of the Boc-protecting group, which is sensitive to acidic conditions, a neutral or slightly basic neutralization method is recommended.
Step 1: Segregation and Storage of Waste
Proper segregation of chemical waste is the first step in a compliant disposal process.
-
Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, properly labeled hazardous waste container. The container should be made of a non-reactive material such as high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date should also be clearly marked.
-
Segregation: Do not mix this waste stream with other chemical wastes, particularly strong acids, which could lead to the cleavage of the Boc-protecting group.
Step 2: In-Lab Neutralization of Aldehyde Waste (for dilute aqueous solutions)
For dilute aqueous solutions containing residual this compound, in-lab neutralization of the aldehyde group can be performed by trained personnel. This procedure should be conducted in a chemical fume hood.
Method: Neutralization with Sodium Pyrosulfite
This method is effective for neutralizing aldehydes to form less hazardous bisulfite adducts.[2]
Experimental Protocol:
-
Preparation: Prepare a saturated solution of sodium pyrosulfite (Na₂S₂O₅) in water.
-
Reaction: While stirring the dilute aldehyde-containing waste solution, slowly add the saturated sodium pyrosulfite solution. A general guideline is to use a slight excess of the pyrosulfite solution to ensure complete reaction.
-
Monitoring: Continue stirring the mixture at room temperature for at least 1-2 hours.
-
pH Adjustment: After the reaction, check the pH of the solution. If necessary, adjust the pH to between 6 and 8 with a suitable base, such as a dilute solution of sodium bicarbonate.
-
Final Disposal: The neutralized solution should still be collected in a labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain unless explicitly permitted by local regulations and your institution's EHS office for neutralized aldehyde solutions.
Step 3: Disposal of Solid Waste and Concentrated Solutions
Solid waste and concentrated solutions of this compound should not be neutralized in the lab without a specific, validated procedure. These wastes should be disposed of directly as hazardous waste.
-
Packaging: Ensure the hazardous waste container is securely sealed.
-
Storage: Store the sealed container in a designated satellite accumulation area.
-
Pickup: Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill kit designed for aldehydes. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team immediately.
Disposal Workflow Diagram
Caption: A workflow diagram for the safe disposal of this compound.
References
Personal protective equipment for handling Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of Tert-butyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
Adherence to proper Personal Protective Equipment (PPE) protocols is mandatory to minimize exposure risks.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a full-face shield are necessary when splashes are a risk.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants should be worn.[3][4][5] |
| Respiratory Protection | A respirator may be necessary in poorly ventilated areas or during spill clean-up.[4][6][7] |
| Footwear | Closed-toe shoes made of impervious material are required.[3][8] |
Experimental Protocol for Safe Handling and Disposal
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and away from incompatible materials.
2. Handling and Use:
-
All handling of this compound should be conducted within a certified chemical fume hood.[4][7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4][7]
-
Avoid direct contact with the skin, eyes, and clothing.[7][9]
3. Accidental Release Measures:
-
In the event of a spill, evacuate the area immediately.
-
Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.[3]
-
Absorb the spill using an inert material (e.g., sand or earth) and collect it into a designated chemical waste container.[4]
4. Disposal Plan:
-
All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste.
-
Dispose of the chemical waste in sealed, properly labeled containers.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Caption: Workflow for handling this compound.
References
- 1. tert-Butyl 2-formyl-7-azaspiro(3.5)nonane-7-carboxylate | C14H23NO3 | CID 57415916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. cdc.gov [cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. download.basf.com [download.basf.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. wcu.edu [wcu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
